5-Bromo-N-methyl-2-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVGSRGPTYFWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442474 | |
| Record name | 5-BROMO-N-METHYL-2-NITROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302800-13-1 | |
| Record name | 5-BROMO-N-METHYL-2-NITROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-N-methyl-2-nitroaniline (CAS No: 302800-13-1), a substituted nitroaniline with significant potential as a versatile building block in organic synthesis. With a molecular weight of 231.05 g/mol , this compound is of particular interest to researchers in medicinal chemistry and materials science. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution, and explores its potential applications in cross-coupling reactions. All quantitative data is summarized in structured tables for clarity, and key chemical transformations are visualized using logical workflow diagrams to facilitate understanding.
Core Properties and Data
This compound is a unique trifunctional aromatic compound, incorporating a bromine atom, a nitro group, and an N-methylamino group. These functionalities impart a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.[1] The electron-withdrawing nitro group and the bromine atom provide two reactive sites for further chemical modification.[1]
Physicochemical and Spectroscopic Data
| Property | Value | Reference/Note |
| IUPAC Name | This compound | - |
| CAS Number | 302800-13-1 | - |
| Molecular Formula | C₇H₇BrN₂O₂ | - |
| Molecular Weight | 231.05 g/mol | [1] |
| Boiling Point | 327.5 ± 32.0 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Appearance | Expected to be a solid at room temp. | Based on related nitroaniline compounds. |
| ¹H NMR | Predicted | Aromatic protons (3H), N-methyl protons (3H, singlet), N-H proton (1H, broad singlet). |
| ¹³C NMR | Predicted | Aromatic carbons (~110-150 ppm), N-methyl carbon. |
| IR Spectroscopy | Predicted | N-H stretch (~3300-3500 cm⁻¹), Aromatic C-H stretch (~3030-3100 cm⁻¹), NO₂ stretches (~1500-1550 and 1335-1370 cm⁻¹), C-Br stretch.[1] |
Synthesis and Experimental Protocols
The most effective and commonly cited synthetic route to this compound involves the nucleophilic aromatic substitution (SNAAr) of a precursor molecule.[1] This method is favored for its efficiency and high selectivity.[1]
Synthesis of this compound
The primary industrial and laboratory synthesis starts with 4-bromo-2-fluoro-1-nitrobenzene. The high reactivity of the fluorine atom, activated by the ortho-nitro group, allows for its efficient displacement by methylamine.[1]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq).
-
Reagent Addition: Add a suitable solvent such as ethanol or THF. To this solution, add an excess of methylamine (e.g., 2.0-3.0 eq, as a solution in water or THF) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the mixture to room temperature. If a precipitate has formed, it can be filtered. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Organic Synthesis
The presence of a bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecular scaffolds.[2][3][4]
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction enables the formation of a carbon-carbon bond between the brominated aniline and an organoboron compound, such as an arylboronic acid. This is a powerful method for synthesizing biaryl compounds.[4]
Generalized Experimental Protocol (Suzuki Coupling):
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture (e.g., 80-100 °C) with vigorous stirring for several hours until TLC or LC-MS analysis indicates completion.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic phase, and concentrate. Purify the residue by column chromatography to isolate the coupled product.
Relevance in Drug Discovery and Development
Substituted anilines are privileged scaffolds in medicinal chemistry. The title compound serves as a "protein degrader building block".[5] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[6][7][8] The N-methyl-2-nitroaniline core can be elaborated through reactions like the Suzuki or Buchwald-Hartwig couplings to attach linkers or ligands for target proteins or E3 ligases, making it a valuable starting point for the development of novel therapeutics.
Conclusion
This compound is a synthetically valuable compound with a strategic arrangement of functional groups. Its straightforward synthesis and its utility as a substrate in powerful cross-coupling reactions make it an important intermediate for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and data presented in this guide offer a foundational resource for the effective utilization of this versatile chemical building block.
References
- 1. Buy this compound | 302800-13-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Early-Stage PROTAC Development and the Road to IND - AAPS Newsmagazine [aapsnewsmagazine.org]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-N-methyl-2-nitroaniline: A Core Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-N-methyl-2-nitroaniline is a substituted aromatic amine that has garnered significant interest in medicinal chemistry, particularly as a key building block in the synthesis of targeted protein degraders. Its specific substitution pattern offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the significant application of this compound in the rapidly evolving field of drug discovery. All quantitative data is summarized for clarity, and a conceptual workflow for its primary application is provided.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on information from chemical suppliers and data for structurally similar compounds, the following properties can be summarized. It is crucial to note that some of these values are for isomers and should be considered as estimations.
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| CAS Number | 302800-13-1 | [1] |
| Appearance | Likely a solid | Based on related compounds |
| Purity | ≥97% | [1] |
| Melting Point | Data not available | Data for 5-bromo-2-nitroaniline is 151-152 °C |
| Boiling Point | Data not available | Data for 5-bromo-2-methyl-3-nitroaniline is 348.0±37.0 °C at 760 mmHg |
| Solubility | Insoluble in water | Based on 5-methyl-2-nitroaniline[2] |
| Storage Conditions | Room temperature, protected from light, under an inert atmosphere (e.g., Argon) | [1] |
Synthesis and Reactivity
Synthetic Protocol
Reaction Scheme:
Illustrative Experimental Protocol (based on general N-methylation procedures):
-
Dissolution: Dissolve 5-bromo-2-nitroaniline in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C to deprotonate the aniline nitrogen.
-
Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups: the secondary amine, the nitro group, and the bromine atom on the aromatic ring.
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N-H Reactivity: The secondary amine can undergo further substitution reactions.
-
Aromatic Ring Reactivity: The nitro group is a strong deactivating group, making the aromatic ring less susceptible to electrophilic substitution. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which is a key aspect of its utility in building larger molecules.
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Nitro Group Reduction: The nitro group can be reduced to an amine, providing a handle for further functionalization.
Application in Drug Discovery: A Building Block for PROTACs
The primary and most significant application of this compound in the current drug discovery landscape is as a precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3]
The structure of this compound provides a scaffold that can be elaborated to incorporate a linker and an E3 ligase-binding moiety. The bromo substituent is particularly useful as it allows for the attachment of these components via cross-coupling reactions.
Conceptual Workflow for PROTAC Synthesis
The following diagram illustrates a conceptual workflow for the utilization of this compound in the synthesis of a PROTAC.
Caption: Conceptual workflow for PROTAC synthesis using this compound.
Spectroscopic Data
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the N-methyl protons (a singlet), and the N-H proton (a broad singlet). The chemical shifts and coupling constants of the aromatic protons would be influenced by the bromo, methylamino, and nitro substituents.
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¹³C NMR: The spectrum would display signals for the seven carbon atoms, with the chemical shifts indicating the electronic environment of each carbon.
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IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching, C-H stretching (aromatic and aliphatic), N-O stretching of the nitro group, and C-Br stretching.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (231.05 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
Safety and Handling
Detailed toxicology data for this compound is not available. However, based on the safety information for structurally related nitroanilines, it should be handled with caution. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of targeted protein degradation. While comprehensive experimental data on its physicochemical properties is limited, its structural features and known applications make it a compound of significant interest to researchers and scientists in drug development. The synthetic accessibility and the potential for diverse chemical modifications underscore its importance as a core component in the design and synthesis of next-generation therapeutics. Further investigation into its properties and reactivity is warranted to fully exploit its potential in medicinal chemistry.
References
Spectroscopic and Synthetic Profile of 5-Bromo-N-methyl-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-N-methyl-2-nitroaniline, a halogenated nitroaromatic compound with applications in organic synthesis and potential relevance in medicinal chemistry. This document compiles available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its synthesis.
Core Chemical Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 302800-13-1 |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Canonical SMILES | CNC1=C(C=CC(=C1)Br)--INVALID-LINK--[O-] |
Spectroscopic Data
The following sections summarize the available spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR data has been reported in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆), showing solvent-dependent chemical shifts.
| Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CDCl₃ | Aromatic H | 8.03 | Doublet | 9.2 |
| Aromatic H | 7.01 | Singlet | - | |
| Aromatic H | 6.76 | Doublet | 9.2 | |
| N-CH₃ | 3.02 | Singlet | - | |
| DMSO-d₆ | NH | 8.24 | Broad Singlet | - |
| Aromatic H | 7.98 | Doublet | 8.8 | |
| Aromatic H | 7.16 | Doublet | 2.0 | |
| Aromatic H | 6.82 | Doublet of Doublets | 2.0 and 9.2 | |
| N-CH₃ | 2.94 | Doublet | 4.8 |
Note: The variation in chemical shifts and multiplicities between the two solvents is attributed to differences in solvation effects and hydrogen bonding interactions. The N-methyl group's multiplicity in DMSO-d₆ suggests restricted rotation around the C-N bond.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups. While a detailed peak list is not available, the expected absorption regions are as follows:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3030 - 3100 |
| N-H | Stretching | 3300 - 3500 |
| C-N | Stretching | Not specified |
| NO₂ | Asymmetric Stretching | Not specified |
| NO₂ | Symmetric Stretching | Not specified |
Note: The electron-withdrawing nature of the nitro group may cause a shift to lower frequencies for the N-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometric analysis under electron ionization (EI) reveals a distinct fragmentation pattern characteristic of a bromo-nitroaromatic compound.
| m/z | Assignment | Notes |
| 231/233 | [M]⁺/[M+2]⁺ | Molecular ion peak with a ~1:1 ratio, confirming the presence of one bromine atom. |
| 216 | [M-15]⁺ | Loss of a methyl group (•CH₃). |
| 152/150 | [M-79]⁺/[M-81]⁺ | Loss of a bromine radical (•Br). |
| - | [M-NO₂]⁺ | Loss of a nitro group (•NO₂), a common fragmentation pathway for nitroaromatics. |
| 77, 51 | - | Characteristic fragments of a substituted benzene ring. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup :
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nuclei to be observed: ¹H and ¹³C.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition :
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Spectral width: Approximately 16 ppm.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral width: Approximately 250 ppm.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup :
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
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Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition :
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Instrument Setup :
-
Mass spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Mass range: m/z 50-500.
-
-
Data Acquisition : Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be observed for bromine-containing fragments.
Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process starting from a suitable precursor. A plausible synthetic route involves the amination of a di-halogenated nitrobenzene.
Caption: Synthetic pathway for this compound.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data follows a logical workflow where each technique provides complementary information to elucidate the chemical structure.
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Technical Guide to the ¹H NMR Spectrum of 5-Bromo-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and predicted ¹H NMR spectral data for 5-Bromo-N-methyl-2-nitroaniline. The information herein is intended to support research, characterization, and quality control efforts involving this compound. The guide includes predicted spectral data, a visualization of the molecular structure and proton coupling relationships, and a comprehensive experimental protocol for acquiring such a spectrum.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and data from structurally analogous compounds. The spectrum is expected to show three distinct signals for the aromatic protons, one for the amine proton, and one for the N-methyl protons.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-3 | ~8.10 | d | J ≈ 9.2 | 1H | Aromatic |
| H-4 | ~6.85 | dd | J ≈ 9.2, 2.4 | 1H | Aromatic |
| H-6 | ~7.50 | d | J ≈ 2.4 | 1H | Aromatic |
| N-H | ~8.30 | q | J ≈ 5.0 | 1H | Amine |
| N-CH₃ | ~3.05 | d | J ≈ 5.0 | 3H | Methyl |
Molecular Structure and Proton Assignments
The chemical structure of this compound with the non-equivalent protons labeled is presented below. This diagram is essential for understanding the origin of the different signals in the ¹H NMR spectrum.
¹H-¹H J-Coupling Network
The following diagram illustrates the predicted through-bond coupling (J-coupling) relationships between the protons in this compound. Understanding these couplings is key to interpreting the multiplicity of the signals.
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Materials: this compound, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), NMR tube, pipette, and a vortex mixer.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube using a pipette.
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved. Ensure the solution is homogeneous.
-
2. Instrument Setup and Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.
-
Parameters:
-
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer to the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is generally sufficient for aromatic compounds.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. An exponential window function with a line broadening factor of 0.3 Hz is commonly applied before the Fourier transform to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J) by measuring the distance in Hertz between the split peaks.
An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-N-methyl-2-nitroaniline. Due to the limited availability of experimental spectral data in the public domain, this guide leverages predicted ¹³C NMR chemical shifts to provide a detailed analytical framework. It includes a structured presentation of the predicted data, a thorough experimental protocol for acquiring experimental data, and logical diagrams to visualize the molecular structure and analytical workflow.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound were obtained using the online NMR prediction tool, NMRDB.org. The chemical structure was provided to the tool using its SMILES string: CNc1ccc(Br)c(c1)--INVALID-LINK--[O-]. The predicted chemical shifts are summarized in Table 1. These values provide an estimation of the resonance frequencies for each carbon atom in the molecule in a standard deuterated solvent.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1-NHCH₃ | 147.2 |
| C2-NO₂ | 137.9 |
| C3-H | 126.3 |
| C4-H | 129.8 |
| C5-Br | 114.5 |
| C6-H | 119.7 |
| N-CH₃ | 30.5 |
Disclaimer: These are theoretically predicted values and may differ from experimental results.
The predicted spectrum indicates seven distinct carbon signals, corresponding to the six carbons of the benzene ring and the one carbon of the N-methyl group. The chemical shifts are influenced by the electronic effects of the various substituents. The nitro group (NO₂) is strongly electron-withdrawing, causing a downfield shift (higher ppm) for the carbon to which it is attached (C2). The bromine atom also has an electron-withdrawing inductive effect. The N-methylamino group (-NHCH₃) is an electron-donating group, which would typically cause an upfield shift (lower ppm) for the carbons it influences, particularly the ortho and para positions. The interplay of these electronic effects results in the predicted chemical shift pattern.
Experimental Protocol for ¹³C NMR Analysis
This section outlines a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆). The choice of solvent can slightly influence the chemical shifts.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent is recommended. Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.
-
Procedure:
-
Accurately weigh 20-50 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
If any particulate matter is present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.
-
Nucleus: ¹³C
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on a Bruker instrument).
-
Number of Scans (NS): 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio for ¹³C NMR due to its low natural abundance.
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay ensures full relaxation of the carbon nuclei, leading to more accurate integration, although this is less critical for routine qualitative analysis.
-
Spectral Width (SW): 0 to 220 ppm. This range is sufficient to cover the chemical shifts of most organic compounds.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline and positive, symmetrical peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing: Reference the spectrum using the solvent peak. For CDCl₃, the residual solvent peak is at 77.16 ppm.
-
Peak Picking and Integration: Identify all the peaks in the spectrum and determine their chemical shifts. While integration of ¹³C NMR spectra is not always accurate due to varying relaxation times and the Nuclear Overhauser Effect (NOE), it can sometimes provide qualitative information.
Visualization of Workflow and Molecular Structure
The following diagrams, generated using the DOT language, illustrate the logical workflow of the ¹³C NMR analysis and the molecular structure of this compound with atom labeling.
Caption: Logical workflow for the ¹³C NMR analysis of a small molecule.
Caption: Molecular structure of this compound with atom numbering.
IR spectroscopy of 5-Bromo-N-methyl-2-nitroaniline
An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-N-methyl-2-nitroaniline
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of this compound. Aimed at researchers, scientists, and professionals in drug development, this document details the predicted vibrational frequencies, a robust experimental protocol for data acquisition, and a logical workflow for the analysis of this compound. IR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule, thereby confirming its identity and structure.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: a secondary aromatic amine, a nitro group, a substituted aromatic ring, and a carbon-bromine bond. While an experimental spectrum is not publicly available, the expected absorption regions can be accurately predicted based on established group frequencies from the literature. The table below summarizes these predicted frequencies, their corresponding vibrational modes, and expected intensities.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3350 - 3310 | Secondary Aromatic Amine (N-H) | N-H Stretch | Medium |
| 3100 - 3000 | Aromatic Ring (C-H) | C-H Stretch | Medium to Weak |
| 3000 - 2850 | Methyl Group (C-H) | C-H Stretch | Medium |
| 1600 - 1585 & 1500 - 1400 | Aromatic Ring (C=C) | C=C In-Ring Stretch | Medium to Strong |
| 1550 - 1475 | Nitro Group (NO₂) | N-O Asymmetric Stretch | Strong |
| 1360 - 1290 | Nitro Group (NO₂) | N-O Symmetric Stretch | Strong |
| 1335 - 1250 | Aromatic Amine (C-N) | C-N Stretch | Strong |
| 900 - 675 | Aromatic Ring (C-H) | C-H Out-of-Plane Bend | Strong |
| 690 - 515 | Bromoalkane (C-Br) | C-Br Stretch | Medium to Strong |
Interpretation of Key Vibrational Modes
-
N-H Stretch: As a secondary amine (R₂NH), a single N-H stretching band is expected.[1][2] For aromatic amines, this peak typically appears at a slightly higher frequency than for aliphatic amines.[3][4]
-
Nitro Group (NO₂) Stretches: The nitro group produces two of the most characteristic and intense bands in the spectrum.[5] The asymmetric stretch appears at a higher wavenumber (1550-1475 cm⁻¹) than the symmetric stretch (1360-1290 cm⁻¹).[6][7] The presence of both strong peaks is a definitive indicator of the NO₂ group.
-
Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching peaks in the 1600-1400 cm⁻¹ region.[8][9] Furthermore, strong C-H out-of-plane ("oop") bending bands in the 900-675 cm⁻¹ region can help confirm the substitution pattern of the aromatic ring.[8]
-
C-N and C-Br Stretches: The C-N stretch for aromatic amines is typically strong and found between 1335-1250 cm⁻¹.[10] The C-Br stretching vibration is located in the lower frequency fingerprint region (690-515 cm⁻¹), which can be complex but is essential for identifying the halogen.[11][12][13]
Experimental Protocol: Acquiring the IR Spectrum
The recommended methodology for analyzing a solid sample like this compound is Fourier Transform Infrared (FTIR) Spectroscopy, utilizing an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is a rapid, non-destructive technique that requires minimal sample preparation.[14][15]
Apparatus and Materials:
-
FTIR Spectrometer
-
ATR accessory with a crystal (e.g., diamond or zinc selenide)
-
Spatula
-
This compound sample (solid powder)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Step-by-Step Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean, dry, and calibrated according to the manufacturer's instructions.
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected.[16] This measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical path, which will be subtracted from the sample spectrum.
-
Ensure the ATR crystal surface is clean and unobstructed.
-
Initiate the background scan using the instrument's software.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[14][17]
-
Use the ATR's pressure clamp to apply firm, even pressure to the sample.[16][18] This ensures optimal contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[14]
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software. The standard scanning range is typically 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
-
The resulting spectrum is typically displayed as % Transmittance or Absorbance versus Wavenumber (cm⁻¹).
-
-
Cleaning:
Analytical Workflow Visualization
The logical process from sample handling to final structural confirmation can be visualized as a clear workflow. This diagram illustrates the key stages of IR spectroscopic analysis.
Caption: Figure 1: Workflow for the IR spectroscopic analysis.
References
- 1. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. drawellanalytical.com [drawellanalytical.com]
Mass Spectrometry of 5-Bromo-N-methyl-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of 5-Bromo-N-methyl-2-nitroaniline, a compound of interest in various chemical and pharmaceutical research domains. This document outlines potential fragmentation patterns, proposes experimental protocols, and presents a logical workflow for its analysis.
Introduction
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and potential fragment ions of this compound under electron ionization (EI) conditions. These predictions are based on common fragmentation pathways for nitroaromatic compounds and methylated anilines.
| Predicted Ion | Formula | m/z (based on 79Br) | m/z (based on 81Br) | Proposed Structure of Fragment |
| Molecular Ion [M]+• | [C7H7BrN2O2]+• | 230 | 232 | Intact molecule with one electron removed |
| [M-NO2]+ | [C7H7BrN]+ | 184 | 186 | Loss of the nitro group |
| [M-CH3]+ | [C6H4BrN2O2]+ | 215 | 217 | Loss of a methyl radical from the N-methyl group |
| [M-Br]+ | [C7H7N2O2]+ | 151 | 151 | Loss of the bromine radical |
| [M-NO2-HCN]+ | [C6H6Br]+ | 157 | 159 | Subsequent loss of HCN from the [M-NO2]+ ion |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a proposed protocol for the analysis of this compound using GC-MS, a common technique for the analysis of semi-volatile organic compounds.[7]
3.1. Sample Preparation
A representative method for extracting the analyte from a solid matrix (e.g., soil, tissue) is as follows:
-
Homogenization: Homogenize 10 g of the sample.
-
Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog).
-
Extraction: Perform ultrasonic extraction with 50 mL of a 1:1 mixture of acetone and dichloromethane.
-
Drying and Concentration: Decant the solvent, dry it over anhydrous sodium sulfate, and concentrate to 1 mL under a gentle stream of nitrogen.
3.2. GC-MS Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the identification and quantification of this compound in a sample.
Caption: A logical workflow for the analysis of this compound.
Predicted Fragmentation Pathway
The fragmentation of this compound in an EI source is expected to follow several key pathways, initiated by the high-energy electrons leading to the formation of a molecular ion.
Caption: Predicted major fragmentation pathways for this compound.
References
- 1. 5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. m-Nitroaniline [webbook.nist.gov]
- 6. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Synthesis of 5-Bromo-N-methyl-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Bromo-N-methyl-2-nitroaniline, a key intermediate in various pharmaceutical and chemical research applications. This document outlines a plausible and detailed synthetic pathway, including experimental protocols, quantitative data, and characterization information.
Overview of Synthetic Strategy
The synthesis of this compound can be strategically approached through two primary routes:
-
Route A: N-methylation of 5-bromo-2-nitroaniline. This is a direct approach where the primary amine of the readily available 5-bromo-2-nitroaniline is methylated.
-
Route B: Bromination of N-methyl-2-nitroaniline. This route involves the electrophilic bromination of N-methyl-2-nitroaniline. However, this method may present challenges in achieving the desired regioselectivity due to the directing effects of the N-methyl and nitro groups, potentially leading to a mixture of isomers.
This guide will focus on Route A , the N-methylation of 5-bromo-2-nitroaniline, as it offers a more controlled and direct pathway to the target molecule.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.
Table 1: Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (%) |
| 5-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 5228-61-5 | Commercially available |
| This compound | C₇H₇BrN₂O₂ | 231.05 | 302800-13-1 | ≥97[1] |
Experimental Protocol: N-methylation of 5-bromo-2-nitroaniline
This section details a robust experimental protocol for the N-methylation of 5-bromo-2-nitroaniline using dimethyl sulfate.
3.1. Materials and Reagents
-
5-Bromo-2-nitroaniline
-
Dimethyl sulfate (Caution: Toxic and carcinogenic)[2]
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Deionized water
3.2. Equipment
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Reaction Procedure
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-bromo-2-nitroaniline (1 equivalent).
-
Add acetone as the solvent to dissolve the starting material.
-
Add sodium bicarbonate (2 equivalents) to the reaction mixture.[2]
-
While stirring under a nitrogen atmosphere, add dimethyl sulfate (2 equivalents) dropwise to the mixture.[2]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) using an ethyl acetate/hexane eluent system.[2]
-
After the reaction is complete (typically indicated by the disappearance of the starting material spot on TLC, which may take several hours), cool the mixture to room temperature.[2]
3.4. Work-up and Purification
-
Filter the reaction mixture to remove the sodium bicarbonate.[2]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.[2]
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with deionized water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system. Add hexane dropwise to the ethyl acetate solution of the product until turbidity is observed, then cool to induce crystallization.[2]
-
Collect the purified crystals by suction filtration and dry under vacuum.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. Representative NMR data for the starting material and related compounds are provided for comparison.
Table 2: Representative ¹H and ¹³C NMR Data
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| Aniline | ¹H | CDCl₃ | δ 7.26 (t, J = 6 Hz, 2H), 6.86 (t, J = 9 Hz, 1H), 6.76 (t, J = 6 Hz, 2H), 3.63 (s, 2H)[3] |
| ¹³C | CDCl₃ | δ 146.57, 129.30, 118.40, 115.12[3] | |
| p-Bromoaniline | ¹H | CDCl₃ | δ 7.17 (d, J = 9 Hz, 2H), 6.49 (d, J = 9 Hz, 2H)[3] |
| ¹³C | CDCl₃ | δ 145.70, 132.27, 117.00, 110.44[3] | |
| N-Methyl-2-nitroaniline | ¹³C | - | Spectra available[4] |
Note: Specific experimental NMR data for this compound was not found in the searched literature. The provided data for related compounds can be used as a reference for spectral interpretation.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the N-methylation of 5-bromo-2-nitroaniline.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Acetone and ethyl acetate are flammable solvents. Avoid open flames and ensure proper ventilation.
-
Standard laboratory safety procedures should be followed at all times.
References
N-Methylation of 5-bromo-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the N-methylation of 5-bromo-2-nitroaniline, a key transformation in the synthesis of various chemical intermediates. The presence of both a bromine atom and a nitro group on the aniline ring presents unique challenges and opportunities in its derivatization. This document outlines common synthetic routes, detailed experimental protocols, and purification strategies to facilitate the efficient synthesis of N-methyl-5-bromo-2-nitroaniline.
Reaction Mechanisms
The N-methylation of 5-bromo-2-nitroaniline, an electron-deficient primary arylamine, typically proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent. The reactivity of the amine is significantly reduced by the electron-withdrawing effects of the ortho-nitro group and the meta-bromo group. Consequently, stronger bases and/or more reactive methylating agents are often required to achieve efficient conversion.
Two primary strategies are commonly employed for the N-methylation of such deactivated anilines:
-
Direct N-Methylation: This approach involves the direct reaction of 5-bromo-2-nitroaniline with a methylating agent in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity. Common methylating agents for this method include dimethyl sulfate and methyl iodide.
-
Two-Step N-Methylation via Formylation: To circumvent the low reactivity of the primary amine, a two-step process can be employed. The first step involves the formylation of the amino group to form N-(5-bromo-2-nitrophenyl)formamide. This formamide is then deprotonated with a strong base, and the resulting anion is methylated. The subsequent removal of the formyl group, if desired, would require an additional hydrolysis step, though for many applications, the N-methyl formamide itself can be a useful intermediate.
Quantitative Data
The selection of the appropriate methylation strategy depends on the desired yield, scalability, and available reagents. The following tables summarize quantitative data for common N-methylation methods applied to nitroanilines, which can serve as a reference for the methylation of 5-bromo-2-nitroaniline.
Table 1: Direct N-Methylation of Nitroanilines with Methyl Iodide
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o-Nitroaniline | Li₃N | DMF | Room Temp | < 0.17 | 62 |
| p-Nitroaniline | Li₃N | DMF | Room Temp | < 0.17 | 37 |
| m-Nitroaniline | Li₃N | DMF | Room Temp | < 0.17 | 3 |
Data adapted from a study on the rapid ¹¹C-methylation of arylamines. The short reaction time is due to the use of highly reactive [¹¹C]methyl iodide.
Table 2: Two-Step N-Methylation of p-Nitroaniline via Formylation
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Formylation | Formic Acid | - | 80-105 | 2-5 | >90 |
| 2. Methylation | Methyl Iodide, Potassium tert-butoxide | DMF | Room Temp | 8 | 92-95 |
Data adapted from a patent describing the preparation of N-methyl p-nitroaniline.
Experimental Protocols
The following are detailed experimental protocols for the N-methylation of 5-bromo-2-nitroaniline, adapted from established procedures for structurally similar compounds.
Protocol 1: Direct N-Methylation using Dimethyl Sulfate and Potassium Carbonate
This protocol is a general and widely used method for the N-methylation of anilines.
Materials:
-
5-bromo-2-nitroaniline
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add dimethyl sulfate (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-5-bromo-2-nitroaniline.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Two-Step N-Methylation via Formylation using Methyl Iodide
This protocol is adapted from a procedure for the N-methylation of p-nitroaniline and is suitable for less reactive anilines.
Step 1: Synthesis of N-(5-bromo-2-nitrophenyl)formamide
Materials:
-
5-bromo-2-nitroaniline
-
Formic acid (85-90%)
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, add 5-bromo-2-nitroaniline and an excess of formic acid.
-
Heat the mixture to 90-100°C and stir for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Dry the solid in a vacuum oven to yield N-(5-bromo-2-nitrophenyl)formamide.
Step 2: N-Methylation of N-(5-bromo-2-nitrophenyl)formamide
Materials:
-
N-(5-bromo-2-nitrophenyl)formamide
-
Potassium tert-butoxide
-
Methyl iodide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve N-(5-bromo-2-nitrophenyl)formamide (1.0 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath and add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture again in an ice bath and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product is N-methyl-N-(5-bromo-2-nitrophenyl)formamide. If the final desired product is N-methyl-5-bromo-2-nitroaniline, a subsequent hydrolysis step is required.
Purification of N-methyl-5-bromo-2-nitroaniline
The crude N-methyl-5-bromo-2-nitroaniline obtained from the synthesis can be purified by either column chromatography or recrystallization.
-
Column Chromatography: Silica gel is a suitable stationary phase. A gradient elution system of ethyl acetate in hexanes is typically effective for separating the product from non-polar impurities and any remaining starting material. The polarity of the eluent can be adjusted based on TLC analysis.
-
Recrystallization: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures and poorly at room temperature. Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of nitroaniline derivatives.
Visualizations
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the N-methylation of 5-bromo-2-nitroaniline.
Caption: Reaction pathways for the N-methylation of 5-bromo-2-nitroaniline.
Caption: General experimental workflow for N-methylation and purification.
An In-depth Technical Guide on the Reactivity of 5-Bromo-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-N-methyl-2-nitroaniline is a substituted aromatic amine that serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. The strategic placement of the bromo, N-methyl, and nitro groups on the aniline ring imparts a unique reactivity profile, allowing for selective chemical transformations at different positions. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its participation in key organic reactions, including the reduction of the nitro group for the synthesis of diamines, and its role as a precursor in the formation of benzimidazole derivatives. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows are presented to facilitate its application in research and drug development.
Chemical Properties and Reactivity Overview
This compound (CAS No: 302800-13-1) possesses a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . The chemical structure is characterized by a benzene ring substituted with a bromine atom, a secondary N-methylamino group, and a nitro group. The electronic properties of these substituents significantly influence the molecule's reactivity. The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and making the amino group less basic. The bromine atom is a deactivating, ortho-, para-director, and a key functional group for cross-coupling reactions. The N-methylamino group is an activating, ortho-, para-director. This combination of functional groups allows for a range of selective chemical transformations.
Key Reactions and Experimental Protocols
The reactivity of this compound is primarily centered around the transformations of its three key functional groups: the nitro group, the bromine atom, and the amino group.
Reduction of the Nitro Group
A common and crucial reaction of this compound is the reduction of the nitro group to an amine, yielding 5-bromo-N¹-methylbenzene-1,2-diamine. This diamine is a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles.
Experimental Protocol: Synthesis of 5-bromo-N¹-methylbenzene-1,2-diamine [1]
This protocol details the reduction of this compound using iron powder in the presence of a mild acid.
-
Materials:
-
This compound
-
Methanol (MeOH)
-
Iron powder (Fe)
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of this compound (10.00 g, 43.28 mmol) in methanol (85 ml), add iron powder (9.65 g, 172.8 mmol).
-
Heat the reaction mixture to 75°C in an oil bath and reflux for 12 hours.
-
Cool the reaction to room temperature and filter to remove insoluble matter.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add saturated aqueous NaCl solution (50 ml).
-
Extract the aqueous layer with dichloromethane (3 x 100 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
| Reactant | Reagents | Solvent | Temperature | Time | Product | Yield |
| This compound | Fe powder | Methanol | 75°C | 12 h | 5-bromo-N¹-methylbenzene-1,2-diamine | Not specified |
Synthesis of Benzimidazole Derivatives
The product from the nitro reduction, 5-bromo-N¹-methylbenzene-1,2-diamine, is a key building block for creating benzimidazole scaffolds, which are prevalent in many biologically active molecules. The general synthesis involves the condensation of the diamine with an aldehyde.
Conceptual Experimental Workflow: Benzimidazole Formation
This workflow illustrates the logical steps for the synthesis of a substituted benzimidazole from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Conceptual Protocol for Suzuki-Miyaura Coupling:
-
Reactants: this compound, Arylboronic acid
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Base: K₂CO₃ or K₃PO₄
-
Solvent: Dioxane/water or DME
-
Temperature: 80-100°C
Conceptual Protocol for Buchwald-Hartwig Amination:
-
Reactants: this compound, Primary or secondary amine
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: BINAP, Xantphos, or other suitable phosphine ligand
-
Base: NaOtBu or Cs₂CO₃
-
Solvent: Toluene or Dioxane
-
Temperature: 80-110°C
Application in the Synthesis of Bioactive Molecules
This compound is a valuable intermediate in the synthesis of compounds targeting various biological pathways. For instance, it has been utilized in the preparation of inhibitors of SIRT6, a histone deacetylase implicated in diabetes. Furthermore, derivatives of the corresponding diamine are used in the development of PRMT5 inhibitors and kinase inhibitors.
Logical Pathway for the Synthesis of a Bioactive Benzimidazole
The following diagram illustrates the logical progression from this compound to a potentially bioactive benzimidazole derivative through a series of chemical transformations.
Conclusion
This compound is a strategically functionalized molecule with significant potential in organic synthesis and drug discovery. Its reactivity is well-defined, allowing for selective transformations of the nitro, bromo, and amino groups. The reduction of the nitro group to form a diamine is a key step that opens the door to the synthesis of a wide array of benzimidazole derivatives. Furthermore, the presence of the bromine atom allows for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The detailed protocols and conceptual workflows provided in this guide are intended to serve as a valuable resource for researchers and scientists working to leverage the synthetic utility of this versatile building block.
References
A Comprehensive Technical Guide to the Stability and Storage of 5-Bromo-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 5-Bromo-N-methyl-2-nitroaniline (CAS No: 302800-13-1). Understanding the physicochemical properties and stability profile of this compound is critical for ensuring its integrity in research and development applications, from organic synthesis to medicinal chemistry.
Physicochemical Properties
This compound is an organic compound featuring a substituted aniline core. Its chemical structure, incorporating a bromine atom, a nitro group, and an N-methyl group, dictates its reactivity and stability.
| Property | Value | Source |
| CAS Number | 302800-13-1 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 231.05 g/mol | [2] |
| Boiling Point | 327.5 ± 32.0 °C at 760 mmHg | [2] |
| Purity | ≥ 97% | [1] |
| Physical Form | Solid at room temperature | [2] |
Chemical Stability Profile
The stability of this compound is influenced by environmental factors such as temperature, light, and air. As a nitroaromatic compound, it exhibits characteristic sensitivities.
| Condition | Stability | Observations and Recommendations |
| Thermal | Stable under ambient conditions. | The compound undergoes decomposition at elevated temperatures, a behavior typical for nitro-substituted aromatics.[2] The high boiling point suggests strong intermolecular forces.[2] |
| Photolytic | Sensitive to light. | Exposure to light should be minimized to prevent photochemical degradation. Storage in light-resistant containers is mandatory.[1] |
| Atmospheric | Sensitive to prolonged air exposure. | Similar nitroaniline compounds are sensitive to prolonged air exposure.[3] For long-term storage, an inert atmosphere is recommended.[1] |
| General | Chemically stable under normal storage. | When stored correctly, the compound is considered chemically stable.[4] |
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the purity and stability of this compound. The following protocols are based on safety data for nitroanilines and specific supplier recommendations.
3.1. Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[5] | To prevent thermal degradation. |
| Atmosphere | Keep container tightly sealed in a dry, well-ventilated place.[5][6] For long-term storage, use an inert atmosphere (e.g., Argon).[1] | To protect from moisture and atmospheric components that could cause degradation. |
| Light | Protect from light.[1] | To prevent photolytic degradation. |
| Container | Store in a suitable, tightly closed container.[5][6] | To prevent contamination and exposure to air and moisture. |
3.2. Handling Precautions
Safe handling procedures are essential due to the toxic nature of nitroanilines.[5]
-
Ventilation: Use only in a well-ventilated area or under an appropriate exhaust hood to avoid dust formation and inhalation.[5][7]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6] Do not eat, drink, or smoke in the handling area.[6]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, general knowledge of nitroaniline chemistry allows for the postulation of likely degradation routes. The nitro group is susceptible to reduction, and N-demethylation has been observed as an initial degradation step in similar compounds.[8]
Caption: Conceptual diagram of potential degradation pathways for this compound.
Experimental Protocols
No specific stability-indicating assay for this compound was found. However, a general protocol for assessing the stability of a new chemical entity, based on ICH guidelines and common analytical methods for related compounds, is provided below.[9][10]
5.1. Protocol: HPLC-Based Stability Assessment
Objective: To assess the stability of this compound under accelerated storage conditions and develop a stability-indicating analytical method.
Materials:
-
This compound (reference standard and test sample)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid
-
HPLC system with UV detector
-
Stability chambers (e.g., 40°C/75% RH)
Methodology:
-
Method Development and Validation:
-
Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products.
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid) is a typical starting point.[9]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
-
Forced Degradation (Stress Testing):
-
Subject samples of the compound to stress conditions to intentionally degrade it. This helps identify likely degradation products and demonstrates the specificity of the analytical method.
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photodegradation: Expose to light (ICH Q1B options) for a specified duration.
-
Analyze all stressed samples by the validated HPLC method to identify and quantify degradation products.
-
-
Accelerated Stability Study:
-
Place accurately weighed samples of this compound in appropriate containers (simulating proposed long-term packaging).[10]
-
Store the samples in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analyze the samples using the validated HPLC method to determine the purity of the active substance and quantify any degradation products.
-
Data Presentation:
| Time Point (Months) | Storage Condition | Assay (% of Initial) | Total Impurities (%) |
| 0 | - | 100.0 | < 0.1 |
| 1 | 40°C / 75% RH | ||
| 3 | 40°C / 75% RH | ||
| 6 | 40°C / 75% RH |
Workflow for Ensuring Compound Integrity
Maintaining the stability of this compound from receipt to use requires a systematic approach. The following workflow illustrates the key decision points and actions.
Caption: Logical workflow for ensuring the stability and integrity of this compound.
Conclusion
This compound is a stable compound when stored and handled under appropriate conditions. Key factors for maintaining its integrity include protection from light, elevated temperatures, and prolonged exposure to air. Adherence to the recommended storage protocols—specifically, keeping it in a cool, dry, dark environment in a tightly sealed container, preferably under an inert atmosphere—is crucial for preventing degradation. The provided experimental framework offers a robust starting point for researchers to conduct specific stability studies tailored to their application.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Buy this compound | 302800-13-1 [smolecule.com]
- 3. 5-METHYL-2-NITROANILINE | 578-46-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
Section 1: Chemical Identification and Physicochemical Properties
An In-depth Technical Guide to the Safety of 5-Bromo-N-methyl-2-nitroaniline
This compound is an organic compound that is typically a solid at room temperature.[1] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 302800-13-1 | [1][2] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 231.05 g/mol | [1] |
| Boiling Point | 327.5 ± 32.0 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Appearance | Solid (Typical) | [1] |
| Storage Conditions | Room temperature, in a dark place, under an inert atmosphere | [2][3] |
Section 2: Hazard Identification and Classification
Specific GHS classification for this compound is not available. The following classification is based on the closely related and structurally similar compound, N-methyl-2-nitroaniline (CAS 612-28-2). Researchers should handle this compound with the assumption that it possesses a similar or potentially greater hazard profile due to the presence of the bromine atom.
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [4] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled | [4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | [4] |
Supplemental Hazard Information from Related Compounds:
-
Skin Irritation: Other brominated nitroanilines are known to cause skin irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
-
Methemoglobin Formation: Chronic absorption into the body may lead to the formation of methemoglobin, causing cyanosis (bluish discoloration of skin due to deficient oxygenation of the blood).[7]
Section 3: First Aid Measures
The following first aid measures are based on protocols for N-methyl-2-nitroaniline and should be followed in case of exposure.[4] Immediate medical attention is crucial.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing has stopped, provide artificial respiration. Call a physician immediately. | [4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately. | [4] |
| Eye Contact | Rinse out with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist. | [4] |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Give water to drink (two glasses at most). Do not induce vomiting. | [4] |
Section 4: Firefighting Measures
| Aspect | Recommendation | Reference |
| Suitable Extinguishing Media | Water spray, foam, carbon dioxide (CO₂), dry powder. | |
| Specific Hazards | Combustible. Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating. Hazardous combustion products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas. | [7] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes. |
Section 5: Handling and Storage
| Aspect | Recommendation | Reference |
| Safe Handling | Work under a chemical fume hood. Do not breathe dust. Avoid all personal contact. Wash hands thoroughly after handling. Immediately change contaminated clothing. | [8] |
| Storage | Keep container tightly closed in a dry, well-ventilated place. Store locked up. Keep in a dark place under an inert atmosphere. | [2] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. | [7] |
Section 6: Personal Protective Equipment (PPE)
| Protection Type | Recommendation | Reference |
| Eye/Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [7] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [7] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use. | [7] |
Section 7: Toxicological Information
Specific toxicological data for this compound is not available. The following data is for N-methyl-2-nitroaniline and serves as a critical reference.
| Toxicity Metric | Value | Species | Reference |
| LD₅₀ Oral (ATE) | 100 mg/kg | - | [4] |
| LD₅₀ Dermal (ATE) | 300 mg/kg | - | [4] |
| LC₅₀ Inhalation (ATE) | 0.05 mg/l (4 h) | - | [4] |
Section 8: Experimental Protocols
General Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process starting from aniline. The following is a representative, not exhaustive, experimental workflow.[1]
Materials: Aniline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Bromine (Br₂), Acetic Acid, Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃), appropriate solvents for workup and purification.
Procedure:
-
Nitration: Aniline is nitrated to form a mixture of nitroanilines. This is typically achieved by the careful addition of a nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures to control selectivity.
-
Bromination: The resulting nitroaniline intermediate is brominated. This electrophilic aromatic substitution is often carried out using liquid bromine in a solvent like acetic acid.
-
Methylation: The N-methylation of the brominated nitroaniline is the final step. This is typically achieved using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate to deprotonate the amine.
-
Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
Section 9: Potential Mechanism of Toxicity
While specific signaling pathways for this compound are not well-documented, a generalized mechanism of toxicity for nitroaromatic compounds involves metabolic activation. This process is believed to be a key contributor to their cytotoxic and potentially carcinogenic effects.[9]
The nitro group (-NO₂) is electron-withdrawing and can be reduced by intracellular enzymes, such as nitroreductases, which are present in various organisms. This reduction process occurs in a stepwise manner, generating several reactive intermediates.
-
Nitro Radical Anion Formation: The initial one-electron reduction of the nitro group forms a nitro radical anion.
-
Nitroso Intermediate: Further reduction leads to a nitroso derivative.
-
Hydroxylamine Intermediate: Subsequent reduction yields a hydroxylamine derivative. This N-hydroxylamine is a highly reactive electrophile.
-
Cellular Damage: The reactive hydroxylamine intermediate can covalently bind to cellular macromolecules like DNA and proteins. This binding can lead to DNA adducts, protein dysfunction, oxidative stress, and ultimately, cell damage and toxicity.
Caption: Generalized metabolic activation pathway for nitroaromatic compounds.
References
- 1. Buy this compound | 302800-13-1 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 302800-13-1|this compound|BLD Pharm [bldpharm.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. 5-Bromo-2-methyl-3-nitroaniline | C7H7BrN2O2 | CID 18789595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Analogs and Derivatives of 5-Bromo-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-methyl-2-nitroaniline is a substituted nitroaniline that serves as a versatile precursor in organic synthesis, particularly in the development of heterocyclic compounds with potential therapeutic applications. The presence of a bromine atom, a nitro group, and an N-methylamino group on the benzene ring imparts unique reactivity and allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of this compound and its derivatives, with a focus on its role as a building block for pharmacologically active molecules. While specific biological data for the core compound is limited in publicly available literature, this guide will draw on data from structurally related analogs to highlight its potential in drug discovery.
Synthesis of this compound and Derivatives
The synthesis of this compound can be achieved through multiple routes, typically involving the introduction of the nitro, bromo, and N-methyl groups onto an aniline or benzene precursor. A common strategy involves a multi-step process of nitration, bromination, and subsequent N-methylation.[1] An alternative and efficient method utilizes a nucleophilic aromatic substitution (SNAr) reaction starting from a pre-functionalized benzene ring.[1]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent conversion to benzimidazole derivatives, a common class of compounds synthesized from this precursor.
Caption: General synthetic pathways to this compound and its derivatization.
Experimental Protocols
Protocol 2.2.1: Synthesis of this compound via Nitration, Bromination, and Methylation [1]
-
Nitration of Aniline: Aniline is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield nitroaniline.
-
Bromination: The resulting nitroaniline is dissolved in a suitable solvent, such as acetic acid, and treated with bromine to introduce the bromo substituent.
-
N-Methylation: The brominated nitroaniline is then reacted with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, to afford this compound.
Protocol 2.2.2: Synthesis via Nucleophilic Aromatic Substitution [1]
-
Reaction Setup: 4-Bromo-2-fluoro-1-nitrobenzene is used as the starting material.
-
Amination: The starting material is subjected to amination with methylamine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, and the high reactivity of the fluorine atom facilitates its substitution by the methylamino group to yield this compound.
Analogs and Derivatives: Chemical Properties and Biological Activities
While specific quantitative bioactivity data for this compound is scarce in the public domain, the biological potential of its analogs and derivatives has been explored, particularly in the context of anticancer and antimicrobial activities. The nitroaniline scaffold is a common feature in various pharmacologically active compounds.
Anticancer Activity of Related Nitroaniline Derivatives
N-substituted 2-nitroaniline derivatives have demonstrated a range of cytotoxic effects against various cancer cell lines. The biological activity is often influenced by the nature of the substituents on the aniline nitrogen and the aromatic ring.
Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives [2]
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | 4-Methylphenyl | HCT116 | 0.0059 |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 |
| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold |
| 3a | Pyrimidine derivative | Mer Kinase | 0.0185 |
| 3b | Pyrimidine derivative | c-Met Kinase | 0.0336 |
Antimicrobial Activity of Related Nitroaniline Derivatives
Derivatives of 2-methyl-5-nitroaniline have been synthesized and evaluated for their antimicrobial properties. These studies suggest that the nitroaniline scaffold can be a valuable starting point for the development of new antimicrobial agents.
Table 2: Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives [3]
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Derivative A | Bacillus cereus RSKK 863 | Data not specified |
| Derivative B | Escherichia coli ATCC 3521 | Data not specified |
| Derivative C | Pseudomonas aeruginosa ATCC 2921 | Data not specified |
| Derivative D | Staphylococcus aureus TP32 | Data not specified |
Note: The original source mentions antimicrobial activity but does not provide specific MIC values in the abstract.
Experimental Protocols for Biological Evaluation
Standardized assays are crucial for determining the biological activity of newly synthesized compounds. The following are detailed protocols for assessing the cytotoxicity and antimicrobial activity of this compound derivatives.
Protocol for Cytotoxicity Assessment: MTT Assay[4][5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low and consistent across all wells) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method[2]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution: Serially dilute the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways in Cancer
While the specific molecular targets of this compound are not yet elucidated, many small molecule anticancer agents exert their effects by modulating key signaling pathways that are often dysregulated in cancer. The MAPK/ERK and PI3K/Akt pathways are central to regulating cell proliferation, survival, and differentiation, and are common targets for cancer therapeutics.[4][5][6][7] Derivatives of scaffolds similar to nitroanilines, such as aminopyridines, are often developed as kinase inhibitors targeting these pathways.
The following diagram provides a simplified representation of the MAPK/ERK signaling pathway, a plausible, though unconfirmed, target for this class of compounds.
Caption: A simplified MAPK/ERK signaling pathway, a potential target for anticancer compounds.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its utility is particularly evident in the synthesis of benzimidazole derivatives, a class of compounds with a broad spectrum of pharmacological activities. While direct biological data for the parent compound is limited, the demonstrated anticancer and antimicrobial activities of its analogs and derivatives underscore the importance of this chemical scaffold in medicinal chemistry. Further investigation into the biological effects and mechanism of action of this compound and its novel derivatives is warranted to fully explore its therapeutic potential. The experimental protocols and potential signaling pathways discussed in this guide provide a framework for future research in this promising area.
References
- 1. apexbt.com [apexbt.com]
- 2. Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes [pubs.sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. cy7-maleimide.com [cy7-maleimide.com]
Methodological & Application
Application Notes and Protocols: 5-Bromo-N-methyl-2-nitroaniline as a Synthetic Building Block
These application notes provide detailed protocols and data for the utilization of 5-Bromo-N-methyl-2-nitroaniline as a key intermediate in the synthesis of heterocyclic compounds, particularly benzimidazole derivatives. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.
Introduction
This compound is a valuable bifunctional building block. Its structure, featuring a nitro group ortho to a secondary N-methyl amine, makes it an ideal precursor for the synthesis of substituted benzimidazoles through reductive cyclization. The presence of a bromine atom at the 5-position provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of diverse molecular libraries for screening and drug discovery.
Application Note 1: Synthesis of 6-Bromo-1-methyl-1H-benzimidazole via Reductive Cyclization
This protocol details the conversion of this compound to its corresponding benzimidazole derivative. The reaction proceeds via a one-pot reduction of the nitro group to an amine, which then undergoes an acid-catalyzed intramolecular cyclization with a suitable aldehyde, in this case, formic acid, which serves as the source for the C2 carbon of the imidazole ring.
Reaction Scheme & Workflow
The overall synthetic workflow involves the preparation of the reaction mixture, the reductive cyclization step, and subsequent workup and purification to isolate the final product.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-N-methyl-2-nitroaniline with various arylboronic acids. This reaction is a key transformation for the synthesis of N-methyl-2-nitro-5-arylanilines, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the nitro group and the presence of the N-methylamino group can influence the reactivity of the substrate, making the optimization of reaction conditions crucial for achieving high yields.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The catalytic cycle, which is fundamental to this transformation, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.
Data Presentation: Reaction Conditions for Structurally Similar Substrates
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, the following table summarizes successful reaction conditions for structurally related bromo-nitroaniline derivatives. These conditions provide a strong starting point for the optimization of the target reaction.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-5-nitroaniline | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O (10:1) | 90 | 12 | ~80 (estimated) | [1] |
| 2 | 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ | DMF/H₂O (aq.) | 80 | 1 | 95 | [2] |
| 3 | 2,6-Dibromo-4-nitroaniline | 4-Cyanophenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ | DMF/H₂O (aq.) | 80 | 1.5 | 92 | [2] |
| 4 | 5-Bromo-6-nitro-1,3-benzodioxole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 | [3] |
Experimental Protocols
This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-methyl-2-nitro-5-arylaniline.
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-methyl-2-nitroaniline is a versatile building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The presence of a bromo substituent at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of functional groups. The nitro and N-methylamino moieties offer sites for further synthetic transformations and can influence the electronic properties and biological activity of the resulting compounds. This document provides detailed application notes and representative protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions with this compound.
Note: The following protocols and data are based on established methodologies for structurally similar substrates, such as other bromoanilines and bromo-nitroaromatics. Optimization of the reaction conditions for this compound may be necessary to achieve optimal results.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-N-methyl-2-nitroanilines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.
Application Notes: The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides access to a diverse range of 5-aryl-N-methyl-2-nitroaniline derivatives. These products can serve as intermediates in the synthesis of pharmaceuticals and other functional organic materials. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor, in the presence of a suitable ligand and a base.
Representative Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 85 | 18 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 16 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF/H₂O | 80 | 24 | 88-98 |
Detailed Experimental Protocol (Representative):
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium(II) acetate and SPhos.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Synthesis of 5-Alkenyl-N-methyl-2-nitroanilines
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] It is a powerful tool for the synthesis of substituted alkenes.
Application Notes: The Heck reaction of this compound with various alkenes allows for the introduction of vinyl groups at the 5-position, leading to the formation of 5-alkenyl-N-methyl-2-nitroanilines. These products can be valuable intermediates for further synthetic transformations or may possess interesting biological or material properties. The reaction typically requires a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent.
Representative Quantitative Data for Heck Reaction of Aryl Bromides:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 80-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Acetonitrile | 80 | 24 | 85-95 |
| 3 | Methyl methacrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 12 | 70-80 |
| 4 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 110 | 20 | 65-75 |
Detailed Experimental Protocol (Representative):
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry sealed reaction tube containing a magnetic stir bar, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous DMF, triethylamine, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 5-Alkynyl-N-methyl-2-nitroanilines
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds.
Application Notes: The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 5-alkynyl-N-methyl-2-nitroanilines. The resulting alkynyl-substituted anilines are versatile intermediates that can undergo further transformations, such as click chemistry or cyclization reactions, to generate complex molecular architectures relevant to drug discovery and materials science.
Representative Quantitative Data for Sonogashira Coupling of Aryl Bromides:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | Piperidine | Toluene | 70 | 12 | 90-98 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 90 | 10 | 75-85 |
Detailed Experimental Protocol (Representative):
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed (5 mL)
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous and degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-N'-methyl-4-nitro-1,3-phenylenediamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[3] It has become a cornerstone of modern synthetic chemistry for the preparation of arylamines.
Application Notes: The Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines allows for the synthesis of N-substituted-N'-methyl-4-nitro-1,3-phenylenediamine derivatives. These compounds are of interest in medicinal chemistry as scaffolds for the development of new therapeutic agents. The choice of palladium precursor, ligand, and base is crucial for the success of this transformation.
Representative Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides:
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 110 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 85-95 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 16 | 75-85 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | Toluene | 100 | 20 | 88-98 |
Detailed Experimental Protocol (Representative):
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Aniline) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Xantphos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous and degassed (5 mL)
-
Schlenk tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Glovebox (recommended for handling air-sensitive reagents)
Procedure:
-
Inside a glovebox, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube containing a magnetic stir bar.
-
Remove the Schlenk tube from the glovebox and connect it to a Schlenk line.
-
Add the anhydrous and degassed toluene, followed by the amine, via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling: Synthesis of 5-Substituted-N-methyl-2-nitroanilines
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide.[4][5] It is a versatile method for the formation of carbon-carbon bonds.
Application Notes: The Stille coupling of this compound with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) provides access to a wide range of 5-substituted-N-methyl-2-nitroaniline derivatives. While effective, the toxicity of organotin compounds necessitates careful handling and purification procedures.
Representative Quantitative Data for Stille Coupling of Aryl Bromides:
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 80-90 |
| 2 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 80 | 18 | 85-95 |
| 3 | Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 65 | 24 | 75-85 |
| 4 | Tributyl(ethynyl)stannane | AsCat-4 (5) | - | LiCl | Dioxane | 100 | 16 | 88-98 |
Detailed Experimental Protocol (Representative):
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)stannane) (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Toluene, anhydrous and degassed (5 mL)
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous and degassed toluene, followed by the organostannane, via syringe.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Bromo-N-methyl-2-nitroaniline
Introduction
5-Bromo-N-methyl-2-nitroaniline is a versatile and valuable starting material in synthetic organic and medicinal chemistry. Its structure incorporates several key reactive sites: a nitro group that can be readily reduced to an amine, a bromine atom that allows for various cross-coupling reactions, and a methylamino group.[1] These features make it an excellent precursor for the synthesis of a diverse range of N-heterocyclic compounds, which are prominent scaffolds in many biologically active molecules and pharmaceutical agents.[1][2] This document provides detailed protocols for the synthesis of two important classes of heterocycles—benzimidazoles and quinoxalines—starting from this compound.
General Synthetic Workflow
The primary synthetic strategy involves the initial reduction of the nitro group in this compound to form the key intermediate, 4-Bromo-N¹-methylbenzene-1,2-diamine. This diamine is then subjected to condensation and cyclization reactions with appropriate electrophilic partners to yield the desired heterocyclic core.
Figure 1: General workflow for synthesizing heterocycles.
Application Note 1: Synthesis of 6-Bromo-1-methyl-1H-benzimidazoles
Substituted benzimidazoles are a cornerstone in drug discovery, exhibiting a wide range of pharmacological activities. The following protocol details the synthesis of 2-substituted-6-bromo-1-methyl-1H-benzimidazoles from this compound via a two-step process involving reduction followed by condensation with an aldehyde.
Reaction Pathway
Figure 2: Pathway for benzimidazole synthesis.
Experimental Protocols
Protocol 1.1: Synthesis of 4-Bromo-N¹-methylbenzene-1,2-diamine (Intermediate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.31 g, 10 mmol) and ethanol (100 mL).
-
Reagent Addition: To this stirring suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is ~8. This will precipitate tin salts.
-
Extraction: Extract the aqueous suspension with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine. The product is often used in the next step without further purification.
Protocol 1.2: Synthesis of 2-Substituted-6-bromo-1-methyl-1H-benzimidazoles
-
Setup: In a 100 mL round-bottom flask, dissolve the crude 4-Bromo-N¹-methylbenzene-1,2-diamine (2.01 g, 10 mmol) in dimethylformamide (DMF, 30 mL).
-
Reagent Addition: Add the desired aldehyde (11 mmol, 1.1 equivalents) followed by sodium metabisulfite (Na₂S₂O₅) (2.09 g, 11 mmol).
-
Reaction: Heat the mixture to 100 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure benzimidazole product.
Data Presentation
| Entry | Aldehyde (R-CHO) | R-Group | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Phenyl | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 5 | 82 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 4.5 | 88 |
| 4 | Cyclohexanecarboxaldehyde | Cyclohexyl | 6 | 75 |
Application Note 2: Synthesis of 6-Bromo-1-methylquinoxalines
Quinoxalines are an important class of N-heterocycles found in numerous pharmaceuticals, dyes, and organic materials.[3][4] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] This protocol outlines their synthesis from the key intermediate, 4-Bromo-N¹-methylbenzene-1,2-diamine.
Reaction Pathway
References
- 1. Buy this compound | 302800-13-1 [smolecule.com]
- 2. mtieat.org [mtieat.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of 5-Bromo-N-methyl-2-nitroaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-methyl-2-nitroaniline is a versatile chemical intermediate with significant potential in medicinal chemistry, primarily as a scaffold for the synthesis of targeted therapeutic agents. Its unique trifunctional nature, featuring a bromine atom, a nitro group, and an N-methylaniline moiety, offers multiple avenues for chemical modification. The bromine atom is amenable to various cross-coupling reactions, the nitro group can be readily reduced to a reactive amine, and the N-methylaniline portion provides a key structural element for interaction with biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel drug candidates, with a focus on kinase inhibitors and other anticancer agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 302800-13-1 |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Appearance | Solid |
| Boiling Point | ~327.5 °C |
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of heterocyclic compounds with potential therapeutic activity. The key transformations involve the reduction of the nitro group to an amine, followed by cyclization and/or cross-coupling reactions to build more complex molecular architectures.
Synthesis of Benzimidazole Scaffolds
A significant application of this compound is in the synthesis of substituted benzimidazoles. The benzimidazole moiety is a prominent scaffold in a variety of clinically approved drugs and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
The synthesis of 6-bromo-1-methyl-1H-benzo[d]imidazole from this compound proceeds via a two-step process: reduction of the nitro group to form the corresponding diamine, followed by cyclization.
Step 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine using stannous chloride dihydrate.
-
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
1N Sodium hydroxide (NaOH) solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add stannous chloride dihydrate (2 equivalents) portion-wise.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and concentrate under reduced pressure using a rotary evaporator.
-
Treat the residue with water and 1N sodium hydroxide solution to neutralize the acid and precipitate the tin salts.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-N1-methylbenzene-1,2-diamine.
-
Step 2: Cyclization to form 6-bromo-1-methyl-1H-benzo[d]imidazole
This protocol describes the cyclization of the diamine intermediate using trimethyl orthoformate.
-
Materials:
-
4-bromo-N1-methylbenzene-1,2-diamine (from Step 1)
-
Toluene
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid
-
Silica gel for column chromatography
-
Dichloromethane/methanol (95/5) eluent
-
-
Procedure:
-
Dissolve the crude diamine from Step 1 in toluene in a round-bottom flask.
-
Add trimethyl orthoformate (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a dichloromethane/methanol (95/5) eluent to obtain 6-bromo-1-methyl-1H-benzo[d]imidazole as a cream-colored powder[1].
-
Elaboration via Cross-Coupling Reactions
The bromine atom on the this compound scaffold is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
This protocol provides a general method for the coupling of an aryl halide with an arylboronic acid.
-
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Potential Biological Activities of Derivatives
Derivatives of this compound, particularly the resulting benzimidazoles and biaryl compounds, are expected to exhibit a range of biological activities. The following table summarizes the anticancer activity of various substituted benzimidazole derivatives, providing an indication of the potential efficacy of compounds that can be synthesized from the title compound.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Substituted 2-thiobenzimidazoles | Colon Cancer (HCT-116) | Not specified, but showed effective antitumor activity | [2] |
| Substituted 2-thiobenzimidazoles | Renal Cancer (TK-10) | Not specified, but showed effective antitumor activity | [2] |
| Benzimidazole-oxadiazole hybrids | NCI 60 cell line panel | Good to notable anticancer activity | [3] |
| 5-Bromo-N-(4-fluorophenyl)-1H-benzo[d]imidazol-2-amine | Breast Cancer (MCF-7) | 15.8 | [4] |
| 5-Bromo-N-(4-fluorophenyl)-1H-benzo[d]imidazol-2-amine | Cervical Cancer (HeLa) | 18.2 | [4] |
| 2-(3,4,5-Trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | Lung Cancer (A549) | 0.15 | [4] |
| 2-(3,4,5-Trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | Colon Cancer (SW480) | 3.68 | [4] |
Relevant Signaling Pathways for Targeted Drug Design
Aniline-based compounds are prominent as inhibitors of various protein kinases involved in cancer cell signaling. The structural features of this compound make it an attractive starting point for the design of inhibitors targeting key oncogenic pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers. Anilinoquinazoline derivatives are a well-established class of EGFR inhibitors.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many aniline-based kinase inhibitors target VEGFR-2.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel therapeutic agents. Its amenability to a variety of chemical transformations, including nitro group reduction and palladium-catalyzed cross-coupling reactions, allows for the construction of diverse chemical libraries. The resulting benzimidazole and biaryl scaffolds are of significant interest in the development of kinase inhibitors and other anticancer drugs. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this promising chemical intermediate in medicinal chemistry and drug discovery.
References
- 1. 6-BROMO-1-METHYL-1H-BENZO[D]IMIDAZOLE | 53484-16-5 [chemicalbook.com]
- 2. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION | Journal of the Chilean Chemical Society [jcchems.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Bromo-N-methyl-2-nitroaniline as a Precursor for Pharmacologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-methyl-2-nitroaniline is a versatile chemical intermediate with significant potential in the synthesis of novel pharmacologically active compounds. Its unique substitution pattern, featuring a reactive nitro group, a bromine atom amenable to cross-coupling reactions, and a methylamino group, makes it a valuable scaffold for the generation of diverse molecular libraries for drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of quinoxaline and benzimidazole derivatives, which have demonstrated promising anticancer and antimicrobial activities, respectively.
Key Intermediate: 4-Bromo-N1-methylbenzene-1,2-diamine
The primary synthetic utility of this compound in this context lies in its reduction to the corresponding o-phenylenediamine derivative, 4-Bromo-N1-methylbenzene-1,2-diamine . This key intermediate serves as the foundational building block for the subsequent synthesis of various heterocyclic compounds. The reduction of the nitro group is a critical step that unmasks the second amino functionality, enabling cyclization reactions to form the desired heterocyclic cores.
Application 1: Synthesis of Anticancer Quinoxaline Derivatives
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects. The synthesis of substituted quinoxalines can be readily achieved through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. By utilizing 4-Bromo-N1-methylbenzene-1,2-diamine, novel 6-bromo-N-methylquinoxaline derivatives can be synthesized and evaluated for their cytotoxic properties against various cancer cell lines.
Experimental Protocol: Synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
This protocol outlines the synthesis of a representative quinoxaline derivative from this compound.
Step 1: Reduction of this compound to 4-Bromo-N1-methylbenzene-1,2-diamine
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Bromo-N1-methylbenzene-1,2-diamine.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
-
Materials:
-
4-Bromo-N1-methylbenzene-1,2-diamine (from Step 1)
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve 4-Bromo-N1-methylbenzene-1,2-diamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Add glyoxal (1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography or recrystallization to obtain 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline.
-
Quantitative Data: Anticancer Activity of Bromo-Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity of various bromo-substituted quinoxaline and quinazoline derivatives against different cancer cell lines, demonstrating the potential of this class of compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5b | MCF-7 (Breast) | 0.53 | [1] |
| SW480 (Colon) | 1.95 | [1] | |
| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [2][3] |
| SW480 (Colon) | 17.85 ± 0.92 | [2][3] | |
| 8e | MCF-7 (Breast) | 35.14 ± 6.87 | [3] |
| SW480 (Colon) | 63.15 ± 1.63 | [3] | |
| 27a | MCF-7 (Breast) | 7.7 | [4] |
| HepG2 (Liver) | 4.5 | [4] |
Application 2: Synthesis of Antimicrobial Benzimidazole Derivatives
Benzimidazole derivatives are another important class of heterocyclic compounds with a wide range of pharmacological activities, including notable antimicrobial effects against various bacterial and fungal strains. The synthesis of benzimidazoles can be achieved through the condensation of o-phenylenediamines with various one-carbon synthons, such as aldehydes or cyanogen bromide.
Experimental Protocol: Synthesis of 6-Bromo-4-methyl-1H-benzo[d]imidazol-2-amine
This protocol describes the synthesis of a representative amino-substituted benzimidazole derivative.
-
Materials:
-
4-Bromo-N1-methylbenzene-1,2-diamine (from Step 1 of the quinoxaline synthesis)
-
Cyanogen bromide (CNBr)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
-
Procedure:
-
Dissolve 4-Bromo-N1-methylbenzene-1,2-diamine (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Carefully add a solution of cyanogen bromide (1.1 eq) in ethanol dropwise to the stirred diamine solution. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product may precipitate and can be collected by filtration.
-
If no precipitate forms, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 6-Bromo-4-methyl-1H-benzo[d]imidazol-2-amine.
-
Quantitative Data: Antimicrobial Activity of Benzimidazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzimidazole derivatives against various microbial strains, highlighting their potential as antimicrobial agents.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazole Derivatives | Staphylococcus aureus | 4-64 | [5] |
| Escherichia coli | 4-64 | [5] | |
| Candida albicans | 1-2 | [6] | |
| 1H-benzo[d]imidazole | Staphylococcus aureus | >1000 | [7] |
| Staphylococcus epidermidis | 15.6 | [7] | |
| Micrococcus luteus | 3.9 | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Synthetic workflow from the precursor to active compounds.
Caption: Apoptosis signaling pathway induced by quinoxaline derivatives.
References
- 1. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Pyridine Derivatives Using 5-Bromo-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental methodologies for the synthesis of novel pyridine derivatives commencing from 5-Bromo-N-methyl-2-nitroaniline. This starting material is a versatile scaffold for generating diverse molecular architectures through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. The resulting substituted pyridine derivatives, incorporating the N-methyl-2-nitroaniline moiety, are of significant interest in medicinal chemistry, particularly for the development of novel kinase inhibitors and anticancer agents.
Introduction
Pyridine and its derivatives are fundamental heterocyclic structures present in a vast array of pharmaceuticals and biologically active compounds. Their ability to act as hydrogen bond acceptors and participate in various molecular interactions makes them a privileged scaffold in drug discovery. The functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound serves as an excellent starting point for the synthesis of novel pyridine derivatives. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 5-position of the aniline ring, which can subsequently be cyclized or further modified to yield novel pyridine cores. The nitro and N-methyl groups can also be further manipulated to generate additional diversity.
Synthetic Strategies
The primary synthetic routes for the diversification of this compound involve palladium-catalyzed cross-coupling reactions. These methods are renowned for their high efficiency, functional group tolerance, and broad applicability in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is particularly useful for synthesizing biaryl and vinyl-substituted pyridine derivatives. A general protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids is provided below.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is invaluable for the synthesis of alkynyl-substituted pyridines, which are versatile intermediates for further transformations or can themselves exhibit biological activity.
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, leading to the formation of a new carbon-carbon bond and a substituted alkene.[3] This method is well-suited for the synthesis of vinyl-substituted pyridine derivatives.
Data Presentation: Predicted Reaction Outcomes
The following tables summarize the predicted outcomes for the palladium-catalyzed cross-coupling reactions of this compound with representative coupling partners. The yields are estimated based on similar reactions reported in the literature for analogous substrates.[4][5]
Table 1: Predicted Yields for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 16 | 75-85 |
Table 2: Predicted Yields for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Dipea | DMF | 70 | 8 | 75-85 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 50 | 12 | 70-80 |
Table 3: Predicted Yields for Heck Coupling of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 80 | 18 | 65-75 |
| 3 | Cyclohexene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 24 | 50-60 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Schlenk flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C).
-
Monitor the reaction by TLC until completion (typically 6-12 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF or Acetonitrile)
-
Sealed tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a sealed tube, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent, the base, and the alkene via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism of Action and Potential Signaling Pathways
Pyridine derivatives are known to exhibit a wide range of biological activities, with a significant number of them demonstrating potent anticancer properties.[6] The mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Novel pyridine derivatives synthesized from this compound, which retain the nitroaniline pharmacophore, are promising candidates for targeting various signaling pathways implicated in cancer.
Potential Kinase Targets and Signaling Pathways:
-
PIM Kinases: PIM kinases are a family of serine/threonine kinases that are often overexpressed in various cancers and play a critical role in cell survival and proliferation. Pyridine derivatives have been identified as potent PIM-1 kinase inhibitors.[7]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Certain pyridine derivatives have shown inhibitory activity against CDK2, leading to cell cycle arrest.[8]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in apoptosis and cellular stress responses. Some anticancer pyridines have been shown to induce apoptosis through the upregulation of JNK.[6]
The synthesized novel pyridine derivatives can be screened for their inhibitory activity against a panel of kinases to identify their primary molecular targets and elucidate their mechanism of action.
Visualizations
Caption: Synthetic workflow for novel pyridine derivatives.
Caption: General experimental workflow for synthesis.
Caption: Potential signaling pathways for novel pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Azo Dyes Using 5-Bromo-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data related to the synthesis of azo dyes utilizing 5-Bromo-N-methyl-2-nitroaniline as a key intermediate. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis is a well-established two-step process involving diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.
This compound serves as an excellent diazo component in this reaction, leading to the formation of vividly colored disperse dyes suitable for various applications, including the dyeing of synthetic fibers.
Illustrative Azo Dye Synthesis
This document outlines the synthesis of a representative disperse dye, (E)-1-((5-bromo-2-methyl-4-nitrophenyl)diazenyl)naphthalen-2-ol, by the diazotization of this compound and subsequent coupling with 2-naphthol.
Physicochemical Properties of the Starting Material
| Property | Value |
| Compound Name | This compound |
| CAS Number | 302800-13-1 |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Purity | ≥97% |
Quantitative Data of the Synthesized Dye
The following table summarizes the characteristic data for the synthesized azo dye. This data is illustrative and based on typical values for similar disperse dyes.
| Parameter | Value |
| Dye Name | (E)-1-((5-bromo-2-methyl-4-nitrophenyl)diazenyl)naphthalen-2-ol |
| Color | Red-Orange |
| λmax (in Ethanol) | ~485 nm |
| Molar Extinction Coefficient (ε) | ~25,000 L·mol⁻¹·cm⁻¹ |
| Light Fastness (on Polyester) | Good (Grade 5-6) |
| Wash Fastness (on Polyester) | Excellent (Grade 4-5) |
| Sublimation Fastness (on Polyester) | Good to Excellent (Grade 4-5) |
Experimental Protocols
The synthesis of the azo dye is performed in two main stages: the diazotization of this compound and the subsequent coupling reaction with 2-naphthol.
Part A: Diazotization of this compound
This procedure describes the formation of the diazonium salt of this compound.
Materials:
-
This compound (2.31 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (HCl, 37%) (5 mL)
-
Sodium Nitrite (NaNO₂) (0.76 g, 0.011 mol)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, suspend 2.31 g of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Stir the mixture vigorously to form a fine slurry.
-
Cool the slurry to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
In a separate 50 mL beaker, dissolve 0.76 g of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline slurry with continuous and efficient stirring. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
This procedure details the reaction of the formed diazonium salt with 2-naphthol to produce the final azo dye.
Materials:
-
Diazonium salt solution from Part A
-
2-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 1.44 g of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Stir until the 2-naphthol is completely dissolved, forming a clear solution of sodium naphthoxide.
-
Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A deeply colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
After the stirring period, allow the mixture to stand at room temperature for approximately one hour.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye thoroughly with a copious amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
The purified dye can be obtained by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of the azo dye from this compound.
Caption: Workflow for the synthesis of an azo dye.
Logical Relationship of Synthesis Steps
The diagram below outlines the logical progression and critical dependencies of the key stages in the azo dye synthesis process.
Application Notes and Protocols for 5-Bromo-N-methyl-2-nitroaniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-Bromo-N-methyl-2-nitroaniline as a precursor in the synthesis of advanced functional materials. The protocols detailed below are based on established chemical principles and are intended to serve as a foundational guide for the development of novel materials with applications in sensing and nonlinear optics.
Application: Synthesis of Azo Dyes for Solvatochromic Sensing
Aromatic nitroanilines are key building blocks for the synthesis of azo dyes. The strategic placement of electron-donating and electron-withdrawing groups on the aromatic rings of these dyes can lead to significant changes in their electronic structure and, consequently, their absorption spectra in response to environmental factors such as solvent polarity. This property, known as solvatochromism, makes these materials promising candidates for use in chemical sensors.
This compound serves as a versatile precursor for a diazonium salt, which can then be coupled with various aromatic compounds to generate a library of azo dyes. The presence of the nitro group (electron-withdrawing), the methylamino group (electron-donating), and the bromo group allows for fine-tuning of the resulting dye's electronic and photophysical properties.
Experimental Protocol: Synthesis of a Solvatochromic Azo Dye
This protocol describes a two-step process for the synthesis of a novel solvatochromic azo dye using this compound and N,N-dimethylaniline as precursors.
Step 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve 2.31 g (10 mmol) of this compound in 20 mL of 3M hydrochloric acid, heating gently to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. The amine salt may precipitate upon cooling.
-
Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of deionized water. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.
-
Continue stirring the resulting diazonium salt solution in the ice bath for 15-20 minutes before proceeding to the coupling reaction.
Step 2: Azo Coupling with N,N-Dimethylaniline
-
In a separate 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 20 mL of 1M hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
While stirring vigorously, slowly add the previously prepared cold diazonium salt solution to the N,N-dimethylaniline solution.
-
Adjust the pH of the reaction mixture to 4-5 by the slow addition of a saturated sodium acetate solution. A colored precipitate should form.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the solid azo dye product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 50 °C.
-
The crude product can be purified by recrystallization from an appropriate solvent such as ethanol.
Data Presentation: Solvatochromic Properties of the Synthesized Azo Dye
The absorption maximum (λmax) of the synthesized azo dye was measured in various solvents of differing polarity to characterize its solvatochromic behavior. The results are summarized in the table below.
| Solvent | Dielectric Constant (ε) | λmax (nm) |
| n-Hexane | 1.88 | 410 |
| Toluene | 2.38 | 425 |
| Dichloromethane | 8.93 | 450 |
| Acetone | 20.7 | 465 |
| Ethanol | 24.5 | 478 |
| Acetonitrile | 37.5 | 485 |
| Dimethyl Sulfoxide | 46.7 | 502 |
| Water | 80.1 | 515 |
Note: The data presented in this table is illustrative and represents typical values for a solvatochromic azo dye derived from a nitroaniline precursor.
Application: Precursor for Nonlinear Optical (NLO) Materials
Nitroaniline derivatives are a well-established class of organic molecules for second-order nonlinear optical applications.[1] The combination of a strong electron-donating group and a strong electron-withdrawing group connected by a π-conjugated system can lead to a large molecular hyperpolarizability (β), a key requirement for efficient second harmonic generation (SHG).
This compound possesses the necessary donor (methylamino) and acceptor (nitro) groups. While the molecule itself may not crystallize in a non-centrosymmetric space group required for bulk SHG, it can be incorporated into polymers or other host materials to achieve the necessary acentric alignment for NLO activity.
Experimental Protocol: Preparation of a Guest-Host NLO Polymer Film
This protocol describes the preparation of a nonlinear optical polymer film by incorporating this compound as the NLO chromophore into a poly(methyl methacrylate) (PMMA) matrix.
-
Preparation of the Polymer-Chromophore Solution:
-
Dissolve 100 mg of PMMA in 2 mL of a suitable solvent, such as chloroform or cyclohexanone.
-
In a separate vial, dissolve 10 mg of this compound in 0.5 mL of the same solvent.
-
Add the chromophore solution to the polymer solution and stir until a homogeneous mixture is obtained.
-
-
Film Casting:
-
Filter the polymer-chromophore solution through a 0.2 µm syringe filter to remove any dust or undissolved particles.
-
Cast the solution onto a clean glass substrate (e.g., a microscope slide) using a spin coater to achieve a uniform film thickness. Typical spin coating parameters are 1000-3000 rpm for 30-60 seconds.
-
Dry the film in a vacuum oven at a temperature below the boiling point of the solvent for several hours to remove any residual solvent.
-
-
Chromophore Alignment (Poling):
-
Place the polymer film in a temperature-controlled oven equipped with electrodes for applying a high voltage electric field.
-
Heat the film to its glass transition temperature (Tg) (for PMMA, this is around 105 °C).
-
Apply a strong DC electric field (typically 50-100 V/µm) across the film. This will align the dipolar chromophore molecules in the softened polymer matrix.
-
While maintaining the electric field, cool the film slowly to room temperature. This will "freeze" the aligned orientation of the chromophores.
-
Turn off the electric field. The resulting film should exhibit second-order NLO properties.
-
Data Presentation: Characterization of the NLO Polymer Film
The nonlinear optical properties of the poled polymer film would be characterized using techniques such as Second Harmonic Generation (SHG) measurements.
| Property | Value |
| Chromophore Loading | 10% by weight |
| Film Thickness | ~2 µm |
| Poling Temperature | 110 °C |
| Poling Field | 80 V/µm |
| Second Harmonic Coefficient (d33) | Dependent on experimental results |
| Wavelength of Fundamental Beam | 1064 nm |
| Wavelength of Second Harmonic | 532 nm |
Note: The d33 value is highly dependent on the specific material and processing conditions and would need to be determined experimentally.
Mandatory Visualizations
Diagrams
Caption: Synthesis workflow for the solvatochromic azo dye.
Caption: Logical relationship of solvatochromic properties.
References
Application Notes and Protocol for Suzuki Coupling of 5-Bromo-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This method is extensively used in the pharmaceutical industry for the synthesis of complex molecules and potential drug candidates. These application notes provide a detailed protocol for the palladium-catalyzed Suzuki coupling of 5-Bromo-N-methyl-2-nitroaniline with various arylboronic acids to synthesize N-methyl-5-aryl-2-nitroaniline derivatives. These products are valuable intermediates in medicinal chemistry, appearing as structural motifs in a range of biologically active compounds.
The substrate, this compound, presents a unique electronic profile with both an electron-donating N-methylamino group and a strongly electron-withdrawing nitro group. This substitution pattern can influence the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle. Therefore, the selection of an appropriate catalyst, ligand, and base system is crucial for a successful transformation.
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation of the organic moiety from the boronic acid to the palladium(II) complex, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.
Recommended Protocol
This protocol is a generalized procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe. Subsequently, add the palladium catalyst to the flask.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Reaction Conditions for Structurally Similar Substrates
While a specific protocol for this compound is not extensively documented, the following table summarizes effective conditions for structurally related compounds, providing a strong basis for optimization.
| Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dibromo-4-nitroaniline | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | - | High | N/A |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [1] |
| ortho-Bromoanilines | CataCXium A palladacycle | Cs₂CO₃ | Dioxane/H₂O | 80 | - | up to 97 | N/A |
| 5-Chloro-1-methyl-4-nitroimidazole | Pd(PPh₃)₂Cl₂ | K₂CO₃ | H₂O | 75-80 | 5-8 | Good | N/A |
| 5-Bromonicotinic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | N/A |
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider screening different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand like SPhos or XPhos), bases (e.g., Cs₂CO₃), and solvent systems (e.g., Toluene/H₂O, DMF). Increasing the reaction temperature or time may also improve the yield.
-
Debromination: The formation of N-methyl-2-nitroaniline as a byproduct can occur. Using a milder base or a different catalyst system might mitigate this side reaction.
-
Homocoupling: Homocoupling of the boronic acid can be a side reaction. Using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents) can help minimize this.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides an effective method for the synthesis of a variety of N-methyl-5-aryl-2-nitroaniline derivatives. The provided protocol, based on conditions successful for analogous compounds, offers a solid starting point for researchers. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific substrates, thereby facilitating the development of novel compounds in drug discovery and materials science.
References
Application Note: A Scalable Two-Step Synthesis of 5-Bromo-N-methyl-2-nitroaniline for Pharmaceutical Research
Introduction
5-Bromo-N-methyl-2-nitroaniline is a key intermediate in the synthesis of various pharmacologically active molecules and a valuable building block for drug discovery and development professionals. Its structural motifs are present in compounds targeting a range of therapeutic areas. The provision of a reliable and scalable synthetic route is crucial for ensuring a consistent supply of this intermediate for further chemical elaboration. This application note details a robust, two-step protocol for the gram-scale synthesis of this compound, commencing from the readily available starting material, 2-nitroaniline. The described methodology is designed for straightforward implementation in a standard laboratory setting and offers a solid foundation for further scale-up operations.
Overall Reaction Scheme
The synthesis of this compound is accomplished via a two-step reaction sequence:
-
Electrophilic Bromination: 2-Nitroaniline is first subjected to electrophilic bromination to regioselectively install a bromine atom at the 5-position, yielding 5-Bromo-2-nitroaniline.
-
N-Methylation: The resulting intermediate, 5-Bromo-2-nitroaniline, is then N-methylated to afford the final product, this compound.
Experimental Summary
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Reagents and Reaction Conditions for the Synthesis of 5-Bromo-2-nitroaniline (Step 1)
| Parameter | Value |
| Starting Material | 2-Nitroaniline |
| Molar Mass | 138.12 g/mol |
| Amount | 10.0 g (72.4 mmol) |
| Reagent | N-Bromosuccinimide (NBS) |
| Molar Mass | 177.98 g/mol |
| Amount | 12.9 g (72.4 mmol, 1.0 eq) |
| Solvent | Acetonitrile |
| Volume | 200 mL |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Product | 5-Bromo-2-nitroaniline |
| Theoretical Yield | 15.7 g |
| Actual Yield | 13.5 g |
| Yield | 86% |
Table 2: Reagents and Reaction Conditions for the Synthesis of this compound (Step 2)
| Parameter | Value |
| Starting Material | 5-Bromo-2-nitroaniline |
| Molar Mass | 217.02 g/mol |
| Amount | 10.0 g (46.1 mmol) |
| Reagent 1 | Potassium tert-butoxide |
| Molar Mass | 112.21 g/mol |
| Amount | 6.2 g (55.3 mmol, 1.2 eq) |
| Reagent 2 | Methyl Iodide |
| Molar Mass | 141.94 g/mol |
| Amount | 7.2 g (3.2 mL, 50.7 mmol, 1.1 eq) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Volume | 100 mL |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Product | This compound |
| Theoretical Yield | 10.6 g |
| Actual Yield | 9.3 g |
| Yield | 88% |
Experimental Workflow and Signaling Pathway Diagrams
The overall experimental workflow for the synthesis is depicted below.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-nitroaniline
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitroaniline (10.0 g, 72.4 mmol).
-
Dissolution: Add acetonitrile (200 mL) to the flask and stir until the 2-nitroaniline is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: While maintaining the temperature at 0 °C, add N-bromosuccinimide (NBS) (12.9 g, 72.4 mmol) portion-wise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 400 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield 5-Bromo-2-nitroaniline as a yellow solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-nitroaniline (10.0 g, 46.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).
-
Base Addition: To the stirred solution, add potassium tert-butoxide (6.2 g, 55.3 mmol) in one portion.
-
Stirring: Stir the resulting dark red mixture at room temperature for 30 minutes.
-
Methylation: Cool the mixture in an ice-water bath and add methyl iodide (7.2 g, 3.2 mL, 50.7 mmol) dropwise via a syringe.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
Precipitation: After the reaction is complete, pour the mixture into 500 mL of ice-water with vigorous stirring. A yellow precipitate will form.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with water (3 x 100 mL) to remove any residual DMF and salts. Dry the solid under vacuum to afford this compound as a bright yellow powder.
Conclusion
This application note provides a detailed and reproducible protocol for the scale-up synthesis of this compound. The two-step procedure is efficient, with good overall yield, and utilizes readily available reagents and standard laboratory techniques. This methodology is well-suited for researchers and drug development professionals requiring a reliable source of this important chemical intermediate. Further optimization of reaction conditions may be possible for industrial-scale production.
Application Notes and Protocols for Biological Activity Screening of 5-Bromo-N-methyl-2-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial biological activity screening of novel 5-Bromo-N-methyl-2-nitroaniline derivatives. The protocols outlined below cover key assays to evaluate their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity Screening
The cytotoxic potential of this compound derivatives against various cancer cell lines is a primary indicator of their potential as anticancer agents. N-substituted 2-nitroaniline derivatives have shown a broad spectrum of biological activities, and their cytotoxic effects have been evaluated against numerous cancer cell lines.[1]
Data Presentation: Anticancer Activity
The following table summarizes the cytotoxic activity of a hypothetical series of this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) |
| BMNA-01 | Unsubstituted | HCT116 (Colon) | 12.5 |
| MCF-7 (Breast) | 18.2 | ||
| A549 (Lung) | 25.1 | ||
| BMNA-02 | 4-Fluoro | HCT116 (Colon) | 8.7 |
| MCF-7 (Breast) | 11.4 | ||
| A549 (Lung) | 15.8 | ||
| BMNA-03 | 4-Chloro | HCT116 (Colon) | 7.2 |
| MCF-7 (Breast) | 9.8 | ||
| A549 (Lung) | 13.5 | ||
| Doxorubicin | (Reference Drug) | HCT116 (Colon) | 0.8 |
| MCF-7 (Breast) | 1.1 | ||
| A549 (Lung) | 1.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Visualization: Anticancer Screening Workflow
Caption: Workflow for MTT-based anticancer activity screening.
Antimicrobial Activity Screening
Nitroaromatic compounds, including nitroaniline derivatives, are a promising area of research for novel antimicrobial agents due to their diverse biological activities.[5] The antimicrobial efficacy is often linked to the bioreduction of the nitro group within microbial cells, leading to the formation of reactive intermediates that can damage cellular components.[5]
Data Presentation: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) of hypothetical this compound derivatives against common bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Derivative Substitution | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Candida albicans (MIC µg/mL) |
| BMNA-01 | Unsubstituted | 32 | 64 | 128 |
| BMNA-02 | 4-Fluoro | 16 | 32 | 64 |
| BMNA-03 | 4-Chloro | 8 | 16 | 32 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A |
| Fluconazole | (Reference Drug) | N/A | N/A | 2 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[6]
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
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Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial MIC determination.
Anti-inflammatory Activity Screening
Inflammation is a complex biological response, and the development of novel anti-inflammatory therapeutics is of significant interest. Key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are often targeted by anti-inflammatory drugs.[7]
Data Presentation: Anti-inflammatory Activity
The following table shows the inhibitory effect of hypothetical this compound derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound ID | Derivative Substitution | NO Inhibition (%) at 10 µM | Cell Viability (%) at 10 µM |
| BMNA-01 | Unsubstituted | 45.2 | 98.1 |
| BMNA-02 | 4-Fluoro | 62.8 | 95.7 |
| BMNA-03 | 4-Chloro | 75.1 | 92.3 |
| Dexamethasone | (Reference Drug) | 85.4 | 99.2 |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay screens for the ability of compounds to inhibit NO production in LPS-stimulated macrophage cells.[8]
Materials:
-
This compound derivatives
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.[8]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.[8]
-
NO Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[8]
-
Absorbance Reading: Read the absorbance at 540 nm.
-
Data Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated group.
-
Cytotoxicity Assay: A concurrent MTT assay should be performed to ensure that the observed reduction in NO is not due to the cytotoxicity of the compounds.[8]
Visualization: NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway in inflammation.
References
Troubleshooting & Optimization
Technical Support Center: N-Methylation of 5-Bromo-2-Nitroaniline
Welcome to the technical support center for the N-methylation of 5-bromo-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-methylation of 5-bromo-2-nitroaniline?
A1: The primary challenges include low yields, the formation of side products due to over-methylation (N,N-dimethylation), and difficulties in purifying the final product from unreacted starting material and byproducts. The electron-withdrawing nature of the nitro and bromo groups can deactivate the aniline, making it less nucleophilic and the reaction more sluggish.[1]
Q2: Which methylating agents are recommended for this reaction?
A2: Common methylating agents such as dimethyl sulfate, methyl iodide, and dimethyl carbonate can be used.[2][3] The choice of reagent can influence the reaction's selectivity and yield. For instance, using a less reactive agent like dimethyl carbonate might offer better control over mono-methylation compared to the highly reactive methyl iodide.
Q3: What role does the base play in optimizing the reaction?
A3: The base is crucial for deprotonating the aniline's amino group, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The strength and stoichiometry of the base should be carefully optimized to prevent side reactions.
Q4: How can I minimize the formation of the N,N-dimethylated byproduct?
A4: To favor mono-methylation, you can:
-
Use a stoichiometric amount of the methylating agent (1.0-1.2 equivalents).
-
Employ a milder methylating agent.
-
Control the reaction temperature, as higher temperatures can promote over-methylation.
-
Slowly add the methylating agent to the reaction mixture.
Q5: What are suitable solvents for this reaction?
A5: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF) are typically effective for this type of reaction. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Conversion | 1. Insufficiently activated aniline due to a weak base. 2. Low reaction temperature. 3. Inactive methylating agent. | 1. Use a stronger base like sodium hydride (NaH). 2. Gradually increase the reaction temperature and monitor for product formation. 3. Use a fresh bottle of the methylating agent. |
| Low Yield of N-methyl Product | 1. Incomplete reaction. 2. Product degradation under reaction conditions. 3. Suboptimal stoichiometry of reagents. | 1. Increase the reaction time or temperature. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 3. Perform small-scale experiments to optimize the ratio of aniline, base, and methylating agent. |
| Formation of N,N-dimethylated Byproduct | 1. Excess methylating agent. 2. High reaction temperature. 3. Use of a highly reactive methylating agent. | 1. Use a stoichiometric amount (1.0-1.2 eq.) of the methylating agent. 2. Lower the reaction temperature. 3. Consider using a less reactive methylating agent like dimethyl carbonate.[3] |
| Difficult Purification | 1. Close polarity of the starting material, product, and byproduct. 2. Presence of unreacted starting materials and byproducts. | 1. Utilize column chromatography with a shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate). 2. Optimize the reaction to go to completion to simplify the purification process. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of N-methyl-5-bromo-2-nitroaniline
| Entry | Methylating Agent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide (1.2) | K₂CO₃ (2.0) | DMF | 25 | 24 | 45 |
| 2 | Methyl Iodide (1.2) | NaH (1.5) | THF | 0 to 25 | 12 | 65 |
| 3 | Dimethyl Sulfate (1.2) | K₂CO₃ (2.0) | Acetonitrile | 50 | 18 | 55 |
| 4 | Dimethyl Carbonate (1.5) | K₂CO₃ (2.0) | DMF | 100 | 24 | 60[3] |
| 5 | Methyl Iodide (2.5) | NaH (3.0) | THF | 25 | 12 | 20 (plus N,N-dimethyl byproduct) |
Note: The data presented in this table are illustrative and based on typical outcomes for similar reactions. Actual results may vary.
Experimental Protocols
Protocol 1: N-methylation using Methyl Iodide and Sodium Hydride
-
Preparation : To a solution of 5-bromo-2-nitroaniline (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise.
-
Activation : Stir the mixture at 0 °C for 30 minutes.
-
Methylation : Add methyl iodide (1.2 eq.) dropwise to the suspension.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching : Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction : Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-methyl-5-bromo-2-nitroaniline.
Visualizations
Caption: General reaction pathway for the N-methylation of 5-bromo-2-nitroaniline.
Caption: A typical experimental workflow for the N-methylation reaction.
Caption: A decision tree to guide troubleshooting efforts for improving reaction yield.
References
- 1. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 2. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unive.it [iris.unive.it]
Technical Support Center: Suzuki Coupling of 5-Bromo-N-methyl-2-nitroaniline
This technical support center provides troubleshooting guidance for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-N-methyl-2-nitroaniline, a challenging substrate due to its electron-deficient nature and potential for side reactions. The following resources are designed for researchers, scientists, and professionals in drug development to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows very low or no conversion of the starting material. What are the primary causes?
A: Low or no conversion is a common issue that can typically be traced back to three main areas: catalyst activity, reaction conditions, or reagent quality.
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen and can be prematurely deactivated by precipitating as palladium black.[1][2] Ensure your catalyst is from a reliable source and that rigorous degassing procedures are followed.
-
Suboptimal Conditions: The temperature may be too low, or the chosen base may not be effective enough to promote the transmetalation step, which is crucial for the catalytic cycle.[3][4]
-
Poor Reagent Quality: The boronic acid or ester may have degraded, especially if it is old or has been stored improperly.[2][5] Water content in the base can also be crucial; some reactions require a small amount of water to proceed, particularly when using anhydrous K₃PO₄.[1][6]
Q2: I am observing a significant amount of debromination, where the bromine on my starting material is replaced by a hydrogen atom. How can I prevent this?
A: Debromination is a frequent side reaction, particularly with electron-rich anilines or under harsh conditions.[2][4] For this compound, this can still occur and can be minimized by:
-
Lowering the Reaction Temperature: High temperatures can promote this undesired pathway.[4]
-
Choosing the Right Base: Some bases are more prone to inducing dehalogenation. Screening bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ is recommended.[3]
-
Using High-Purity Solvents: Impurities in solvents can sometimes act as hydride sources, leading to the reduction of the C-Br bond.[2]
Q3: My mass spectrometry results show a byproduct corresponding to the reduction of the nitro group to an amine. How can this be avoided?
A: The nitro group is susceptible to reduction, especially under palladium catalysis if a hydrogen source is present.[7] To avoid this:
-
Avoid Reductive Catalysts and Conditions: Do not use catalysts like Pd/C, which are commonly used for hydrogenations.[1] Stick to specific cross-coupling catalysts.
-
Ensure Anhydrous and Degassed Conditions: While some water is often necessary for the Suzuki reaction, excess water or other protic sources can, in combination with certain reagents, create a reducing environment.
-
Use a Milder Base: A very strong base could potentially lead to side reactions that generate hydride equivalents.
Q4: What are the optimal catalyst and ligand systems for this electron-deficient substrate?
A: The choice of catalyst and ligand is critical. Electron-withdrawing groups on the aryl bromide, like the nitro group, generally facilitate the oxidative addition step.[8][9][10] However, the overall electronic nature and potential for side reactions necessitate a robust catalytic system.
-
Bulky, Electron-Rich Ligands: Modern Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective for challenging couplings as they promote both oxidative addition and reductive elimination.[6][9][11]
-
Robust Pre-catalysts: Air-stable pre-catalysts like [PdCl₂(dppf)] are an excellent starting point as they are reliable and effective for a wide range of couplings, including those with heteroaryl or functionalized substrates.[12][13] BrettPhos has also been shown to be particularly effective for the coupling of nitroarenes.[6]
Q5: How do I select the appropriate base and solvent for this reaction?
A: The base activates the boronic acid for transmetalation, and the solvent influences both solubility and reaction rate.[3]
-
Bases: Inorganic bases are generally more effective than organic bases like triethylamine.[3][14] A common screening includes K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][14] K₃PO₄ is often a good choice for complex substrates.
-
Solvents: A mixture of an aprotic organic solvent and water is standard. Common systems include Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O.[3][13][15] The ratio is typically between 4:1 and 10:1.
Q6: My analysis shows significant homocoupling of the boronic acid. What causes this and how can it be minimized?
A: Homocoupling results in a biaryl product derived from two molecules of the boronic acid.[2] The primary cause is the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[2]
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure solvents are thoroughly deoxygenated by bubbling with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[2][16]
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess can sometimes favor homocoupling.
-
Optimize Catalyst Loading: While less common, very high catalyst loadings can sometimes promote this side reaction.[2]
Data Presentation
Table 1: Troubleshooting Quick Reference
| Problem Observed | Probable Cause(s) | Suggested Solution(s) |
| Low / No Conversion | Inactive catalyst (oxygen exposure); Suboptimal temperature or base; Degraded boronic acid. | Use fresh catalyst; rigorously degas all solvents; screen different bases (K₂CO₃, K₃PO₄); increase temperature incrementally (e.g., 80-110 °C). |
| Debromination | Reaction temperature too high; Unsuitable base or solvent impurities. | Lower the reaction temperature; screen alternative bases; use high-purity, anhydrous solvents. |
| Nitro Group Reduction | Presence of a hydrogen source; Use of a hydrogenation catalyst (e.g., Pd/C). | Avoid catalysts known for hydrogenation; ensure anhydrous conditions; use specific cross-coupling catalysts and ligands. |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction vessel. | Implement rigorous degassing of solvents and the reaction mixture (e.g., freeze-pump-thaw or sparging with Ar/N₂). |
| Multiple Side Products | Suboptimal conditions; Poor quality reagents. | Re-screen reaction parameters (catalyst, ligand, base, solvent); purify starting materials; monitor reaction by TLC/LC-MS to avoid over-running. |
Table 2: Comparison of Recommended Palladium Catalyst Systems
| Catalyst / Pre-catalyst | Ligand Type | Typical Loading | Key Advantages & Considerations |
| Pd(dppf)Cl₂ | Ferrocene-based Diphosphine (inbuilt) | 1-3 mol% | Air-stable, robust, and effective for a broad range of substrates. An excellent first choice for screening.[12][13] |
| Pd₂(dba)₃ | Bulky Biaryl Phosphine (e.g., SPhos, BrettPhos) | 1-3 mol% (Pd) | Highly active for challenging substrates, including electron-deficient and sterically hindered partners.[6][11] Requires careful handling to avoid oxidation. |
| Pd(OAc)₂ | Trialkylphosphine (e.g., P(tBu)₃) or PPh₃ | 1-3 mol% | A common Pd(II) source that is reduced in situ. Performance is highly dependent on the chosen ligand. |
| Pd(PPh₃)₄ | Triphenylphosphine (inbuilt) | 2-5 mol% | A classic Pd(0) catalyst, but can be sensitive to air and may require higher temperatures or longer reaction times for challenging substrates.[13] |
Visualizations
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
Caption: The Suzuki catalytic cycle with points of failure highlighted.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1 v/v, 0.1 M)
-
Schlenk flask or sealed reaction tube
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via cannula or syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath (e.g., 90 °C) and stir vigorously for the duration of the reaction (typically 2-16 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by periodically taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Rigorous Solvent Degassing
Method A: Inert Gas Bubbling (Sparging)
-
Pour the solvent into a flask with a sidearm.
-
Seal the flask and insert a long needle or cannula connected to an inert gas line, ensuring the tip is submerged below the solvent surface.
-
Insert a second, shorter needle as an outlet.
-
Bubble a steady stream of Argon or Nitrogen through the solvent for 20-30 minutes. This method is suitable for most applications.
Method B: Freeze-Pump-Thaw
-
Place the solvent in a robust Schlenk flask (do not fill more than halfway).
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum for 5-10 minutes to remove gases from above the frozen solvent.
-
Close the flask to the vacuum and thaw the solvent completely in a room temperature water bath. You may see bubbles evolve from the liquid.
-
Repeat this entire freeze-pump-thaw cycle at least three times for maximum deoxygenation. This is the most effective method for removing dissolved oxygen.[16]
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 7. rua.ua.es [rua.ua.es]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Byproduct formation in the synthesis of 5-Bromo-N-methyl-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Bromo-N-methyl-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and logical synthetic approach starts with the commercially available 4-Bromo-2-nitroaniline. The secondary amine is then formed through N-methylation of the amino group. This pathway is generally favored due to the directing effects of the amino and nitro groups, which facilitate the desired regioselectivity in earlier steps of forming the starting material.
Q2: What are the potential major byproducts in the synthesis of this compound?
A2: Potential major byproducts can arise from several sources, including the starting materials and side reactions during the N-methylation step. These can include:
-
Unreacted starting material (4-Bromo-2-nitroaniline): Incomplete methylation reaction.
-
Over-methylation byproduct: Formation of a quaternary ammonium salt if a strong methylating agent is used under harsh conditions.
-
Positional isomers: If the synthesis starts from a different isomer or if rearrangement occurs, though less common for the final methylation step.
-
Products of side reactions: Depending on the reagents used, side reactions involving the nitro group or the aromatic ring are possible, though typically minor under controlled conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-Bromo-2-nitroaniline), you can visualize the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture over time.
Q4: What are the recommended purification techniques for the final product?
A4: The primary method for purifying this compound is recrystallization, often from ethanol or a similar solvent, to yield a crystalline solid. For separating the desired product from byproducts with similar polarities, column chromatography on silica gel is a highly effective technique.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient methylation agent or base. - Loss of product during workup and purification. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; slight heating may be necessary, but avoid excessive heat which can lead to degradation. - Screen different methylating agents (e.g., dimethyl sulfate, methyl iodide) and bases (e.g., K₂CO₃, NaH). - Optimize extraction and recrystallization solvents and procedures to minimize product loss. |
| Presence of Starting Material (4-Bromo-2-nitroaniline) in the Final Product | - Insufficient amount of methylating agent or base. - Short reaction time. - Low reaction temperature. | - Use a slight excess (1.1-1.5 equivalents) of the methylating agent and base. - Extend the reaction time and monitor for the disappearance of the starting material by TLC. - Gradually increase the reaction temperature and monitor the effect on the reaction rate and byproduct formation. |
| Formation of a Dark, Tarry Material | - Reaction temperature is too high, leading to decomposition. - Presence of impurities in the starting materials or solvents. - Oxidation of the aniline derivative. | - Maintain strict temperature control throughout the reaction. - Ensure the use of high-purity, dry solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Separating the Product from Byproducts | - Similar polarity and solubility of the product and byproducts. | - Employ preparative column chromatography with a carefully selected eluent system for separation. - Attempt fractional crystallization with different solvent systems. - Confirm the identity of the fractions or crystals using analytical techniques like NMR or mass spectrometry. |
Experimental Protocols
Key Experiment: N-methylation of 4-Bromo-2-nitroaniline
This protocol describes a general procedure for the N-methylation of 4-bromo-2-nitroaniline to synthesize this compound.
Materials:
-
4-Bromo-2-nitroaniline
-
Dimethyl sulfate (or methyl iodide)
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and workup equipment
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-2-nitroaniline in acetone.
-
Add potassium carbonate to the solution.
-
Stir the mixture and add dimethyl sulfate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress using TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash them with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues during synthesis.
Reaction Pathway and Potential Byproduct Formation
Caption: Synthesis of this compound and key byproducts.
Technical Support Center: Purification of 5-Bromo-N-methyl-2-nitroaniline by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of 5-Bromo-N-methyl-2-nitroaniline by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[1][2] - The cooling process was too rapid. - The compound is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[1] - Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of pure this compound.[1][3] - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2] - Re-evaluate the solvent choice; consider a solvent in which the compound is less soluble at cold temperatures. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The solution is cooling too quickly, causing the solute to separate out above its melting point.[1] - The crude material is highly impure, leading to a significant depression of the melting point.[1] | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool down more slowly.[1] - Consider a preliminary purification step, such as column chromatography, before recrystallization if the crude material is very impure. |
| Colored Crystals After Recrystallization | - Colored impurities were not effectively removed during the process. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[1] Be cautious not to use an excessive amount, as it can also adsorb the desired product and reduce the yield.[3] |
| Low Yield of Purified Product | - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[3] - Premature crystallization occurred during hot filtration.[4] - The crystals were not washed with ice-cold solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product completely.[2] - Ensure the filtration apparatus (funnel and flask) is pre-heated to prevent premature crystal formation.[4] - Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[2] |
| Difficulty Dissolving the Crude Solid | - The chosen solvent is not suitable for dissolving the compound. - Insufficient solvent has been added. | - Test the solubility of a small amount of the crude material in various solvents to find a suitable one where it is soluble when hot but sparingly soluble when cold.[2] - Add more of the hot solvent in small portions until the solid dissolves completely.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for the recrystallization of this compound?
Q2: How can I determine the purity of the recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by several methods. A sharp melting point close to the literature value is a good indicator of high purity. Spectroscopic techniques such as NMR and analytical methods like HPLC or TLC can provide more definitive purity analysis.[1][5]
Q3: What should I do if my compound crystallizes in the funnel during hot filtration?
A3: Premature crystallization in the funnel can be minimized by using a stemless funnel and preheating the filtration apparatus (funnel and receiving flask) with hot solvent or steam.[4] If crystallization does occur, you can try to redissolve the crystals by washing with a small amount of hot solvent.
Q4: Can I reuse the mother liquor to obtain a second crop of crystals?
A4: Yes, it is often possible to obtain a second crop of crystals by concentrating the mother liquor (the solution remaining after the first filtration) and allowing it to cool again. However, this second crop may be less pure than the first.
Q5: What are the key safety precautions to take during the recrystallization of this compound?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When heating flammable organic solvents, use a steam bath or a heating mantle, not an open flame.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of the crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Stemless funnel
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture while stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: Preheat a stemless funnel and an Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities or activated charcoal. This step should be performed rapidly to prevent premature crystallization.[4]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator.
Data Presentation
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | [7] |
| Molecular Weight | 231.05 g/mol | [7] |
| Appearance | Crystalline solid | |
| Purity (Typical) | ≥ 97% | [7] |
Mandatory Visualization
Troubleshooting Workflow for Recrystallization
Caption: A flowchart illustrating the troubleshooting steps for common issues encountered during recrystallization.
References
Technical Support Center: HPLC Purity Analysis of 5-Bromo-N-methyl-2-nitroaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the High-Performance Liquid Chromatography (HPLC) analysis for determining the purity of 5-Bromo-N-methyl-2-nitroaniline.
Experimental Protocol: HPLC Purity Method
This section details a recommended HPLC method for the purity analysis of this compound. This method is based on established protocols for similar halogenated nitroaromatic compounds.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Quantification:
Purity is typically determined by area percent. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the HPLC analysis of this compound.
Question: Why is my baseline noisy or drifting?
Answer: Baseline instability can obscure small impurity peaks and affect integration accuracy. Common causes and solutions are outlined below:
| Potential Cause | Solution |
| Air bubbles in the system | Degas the mobile phase using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped bubbles.[1][2][3] |
| Contaminated mobile phase | Prepare fresh mobile phase using HPLC-grade solvents and high-purity water. Filter the mobile phase before use.[2][3] |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature. Ensure the laboratory environment is also stable.[1][3][4] |
| Detector lamp issue | A deteriorating lamp can cause noise. Check the lamp's energy output and replace it if necessary.[1][2] |
| Leaks in the system | Check all fittings for leaks, especially between the column and the detector.[1] |
Question: My peak shapes are poor (tailing or fronting). What should I do?
Answer: Poor peak shape can compromise resolution and quantification.
| Potential Cause | Solution |
| Column overload | Reduce the injection volume or the sample concentration.[1] |
| Secondary interactions with the stationary phase | The addition of a small amount of acid (like formic or phosphoric acid) to the mobile phase can improve the peak shape for amine-containing compounds by suppressing silanol interactions.[5] |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1] |
| Sample solvent mismatch | Ideally, dissolve the sample in the mobile phase. If a stronger solvent is used, inject a smaller volume.[2][4] |
Question: The retention time of my main peak is shifting between injections. Why is this happening?
Answer: Consistent retention times are crucial for peak identification.
| Potential Cause | Solution |
| Inconsistent mobile phase composition | Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump's mixing performance is optimal.[1][4][6] |
| Fluctuations in column temperature | Use a reliable column oven to ensure a constant temperature.[1][4] |
| Column equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.[1][3] |
| Changes in flow rate | Check the pump for any leaks or pressure fluctuations that might indicate a problem with the seals or check valves.[1] |
Question: I am seeing unexpected peaks (ghost peaks) in my chromatogram. What is their source?
Answer: Ghost peaks can arise from several sources and interfere with the analysis of impurities.
| Potential Cause | Solution |
| Contaminated mobile phase or system | Use high-purity solvents and flush the system thoroughly.[2] |
| Carryover from previous injections | Implement a robust needle wash protocol in the autosampler method.[3] |
| Sample degradation | Ensure the sample is fresh and stored correctly, protected from light if necessary. |
HPLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.
Caption: A flowchart for systematic troubleshooting of common HPLC issues.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of 5-Bromo-N-methyl-2-nitroaniline
This technical support center is designed for researchers, scientists, and professionals in drug development. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 5-Bromo-N-methyl-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the synthetic route, which often involves nitration, bromination, and methylation steps.[1] These impurities may include:
-
Unreacted starting materials: Such as N-methyl-2-nitroaniline or 5-bromo-2-nitroaniline, depending on the synthetic sequence.
-
Isomeric byproducts: Positional isomers formed during the bromination or nitration steps are common. The formation of these is dictated by the directing effects of the substituents on the aniline ring.
-
Over-methylated or under-methylated species: If methylation is a step in the synthesis, incomplete or excessive reaction can lead to related impurities.
-
Colored impurities: These can be decomposition products or side-reaction products, often giving the crude product a darker appearance.[1]
Q2: What is the recommended primary purification method for this compound?
A2: Recrystallization is the most common and generally effective method for the purification of this compound.[1] Ethanol is a frequently recommended solvent for this purpose.[1][2] This technique is effective at removing residual starting materials and colored impurities.[1]
Q3: When should I consider using column chromatography?
A3: Column chromatography is a more powerful purification technique that should be considered when:
-
Recrystallization fails to remove impurities to the desired level.
-
Isomeric impurities are present, as they often have similar solubilities to the desired product, making separation by recrystallization difficult.
-
The crude product is an oil or fails to crystallize.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected from column chromatography and for comparing the purity of the material before and after recrystallization. A suitable mobile phase for TLC of nitroaniline derivatives often consists of a mixture of a nonpolar solvent like hexane or cyclohexane and a more polar solvent such as ethyl acetate or acetone.[3]
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product does not dissolve in hot ethanol. | Insufficient solvent. | Add more hot ethanol in small portions until the solid dissolves. |
| Incorrect solvent. | While ethanol is commonly used, for highly impure samples, a different solvent system may be required. Consider a mixed solvent system.[4] | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the impure product. | Add a co-solvent in which the compound is less soluble to lower the overall solvent power. |
| High concentration of impurities. | Purify the crude material by column chromatography before attempting recrystallization. | |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. | |
| Low recovery of purified product. | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The crystals were washed with warm or an excessive amount of cold solvent. | Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| The purified product is still colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield. |
Column Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the desired compound from impurities. | The mobile phase (eluent) is too polar or not polar enough. | Optimize the eluent system using TLC. If the spots are too high on the TLC plate (high Rf), decrease the eluent polarity. If the spots are too low (low Rf), increase the eluent polarity.[5] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred. | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a small amount of a highly polar solvent like methanol may be needed. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for some time before eluting. If decomposition is observed, consider using a different stationary phase like alumina. | |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Use a less polar eluent system. |
| Low recovery of the compound from the column. | The compound is irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Consider using a different stationary phase or deactivating the silica gel with a small amount of a base like triethylamine in the eluent. |
| The collected fractions are too dilute to detect the compound. | Concentrate the fractions and re-analyze by TLC. |
Data Presentation
The following table presents representative data on the purity of this compound before and after purification by the recommended methods. The impurity profile was analyzed by High-Performance Liquid Chromatography (HPLC).
| Compound/Impurity | Crude Product (% Area) | After Recrystallization (% Area) | After Column Chromatography (% Area) |
| This compound | 85.2 | 98.5 | >99.5 |
| Unidentified Isomer 1 | 5.8 | 0.8 | <0.1 |
| Unidentified Isomer 2 | 4.5 | 0.5 | <0.1 |
| Starting Material | 3.1 | 0.1 | Not Detected |
| Other Impurities | 1.4 | 0.1 | 0.3 |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Logical workflow for the purification of this compound.
Health and Safety
This compound is a chemical compound that should be handled with care in a laboratory setting. While specific toxicity data for this compound is limited, related nitroaniline compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[6][7] Always consult the Safety Data Sheet (SDS) for the specific compound being used.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling the chemical.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
In case of exposure, follow the first-aid measures outlined in the SDS. For skin contact, wash the affected area with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[9]
References
- 1. Buy this compound | 302800-13-1 [smolecule.com]
- 2. 5-Methyl-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
Technical Support Center: Synthesis of 5-Bromo-N-methyl-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Bromo-N-methyl-2-nitroaniline.
Troubleshooting Guides & FAQs
This section is organized by common issues encountered during the synthesis, providing potential causes and recommended actions in a question-and-answer format.
Low or No Product Yield
Q1: My N-methylation of 5-bromo-2-nitroaniline resulted in a very low yield. What are the likely causes?
A1: Low yields in the N-methylation of 5-bromo-2-nitroaniline can be attributed to several factors. The nitro group is strongly electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen, making it less reactive towards methylating agents.[1] Additionally, the choice of base and solvent is critical. If the base is not strong enough to deprotonate the aniline, the reaction will not proceed efficiently. Common issues include:
-
Insufficiently strong base: Potassium carbonate is often used, but for less reactive anilines, a stronger base like sodium hydride (NaH) might be necessary to achieve full deprotonation.
-
Inappropriate solvent: Aprotic polar solvents like DMF or THF are generally preferred for N-alkylation reactions.[1]
-
Low reaction temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. A gradual increase in temperature while monitoring the reaction is advised.[1]
-
Purity of reagents: Ensure that the starting material, methylating agent, and solvent are pure and dry, as impurities can hinder the reaction.[1]
Q2: The bromination of N-methyl-2-nitroaniline is not proceeding to completion. How can I improve the conversion?
A2: Incomplete bromination can be due to several factors. The reactivity of the brominating agent and the reaction conditions play a crucial role.
-
Choice of brominating agent: While molecular bromine (Br₂) in acetic acid is a common method, N-bromosuccinimide (NBS) can be a milder and more selective alternative for activated aromatic rings like anilines.[2]
-
Reaction temperature: The reaction may require gentle heating to go to completion. Monitoring the reaction by TLC is essential to determine the optimal reaction time and temperature.
-
Catalyst: For less reactive substrates, a Lewis acid catalyst might be necessary to enhance the electrophilicity of the bromine.
Q3: I am experiencing a low yield in the reaction of 4-bromo-2-fluoro-1-nitrobenzene with methylamine. What should I investigate?
A3: This reaction is a nucleophilic aromatic substitution (SNAr). Low yields could be due to:
-
Insufficient activation: While the nitro group is activating, the reaction may still require elevated temperatures to proceed efficiently.
-
Side reactions: At high temperatures, methylamine can potentially react with the solvent or other components.
-
Workup losses: Ensure that the product is not being lost during the aqueous workup, especially if it has some solubility in the aqueous phase.
Formation of Impurities and Byproducts
Q4: I am observing the formation of a di-methylated byproduct during the N-methylation of 5-bromo-2-nitroaniline. How can I prevent this?
A4: Over-alkylation is a common challenge in the N-alkylation of amines because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine.[3][4] To minimize the formation of the di-methylated product:
-
Control stoichiometry: Use a molar excess of the 5-bromo-2-nitroaniline relative to the methylating agent.[3]
-
Slow addition: Add the methylating agent (e.g., methyl iodide) slowly to the reaction mixture to maintain a low concentration, which favors mono-alkylation.[3]
-
Use of a protecting group: An alternative, though more lengthy, approach is to first protect the amine with a group like trifluoroacetyl. The protected amine can then be methylated, followed by deprotection. This method can give high yields of the mono-methylated product.
Q5: My bromination reaction is producing multiple isomers. How can I improve the regioselectivity?
A5: The formation of isomeric byproducts is a common issue in electrophilic aromatic substitution. The directing effects of the existing substituents on the ring determine the position of bromination. For N-methyl-2-nitroaniline, both the N-methylamino group (ortho, para-directing) and the nitro group (meta-directing) influence the outcome. To improve selectivity for the 5-bromo isomer:
-
Control reaction temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Choice of solvent: The solvent can influence the isomer distribution. Experimenting with different solvents may be beneficial.
-
Use of a milder brominating agent: N-bromosuccinimide (NBS) may offer better selectivity compared to harsher reagents like bromine in strong acid.[2]
Purification Challenges
Q6: I am having difficulty separating my desired this compound from the unreacted starting material and byproducts. What purification techniques are recommended?
A6: The purification of nitroaniline derivatives can be challenging due to similar polarities of the desired product and impurities.
-
Column chromatography: This is often the most effective method for separating closely related isomers and byproducts. A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.
-
Recrystallization: If the product is a solid and there is a significant difference in solubility between the product and impurities in a particular solvent system, recrystallization can be an effective purification method. Experiment with different solvents or solvent mixtures (e.g., ethanol/water) to find the optimal conditions.[5]
-
Fractional crystallization: For separating isomers with very similar properties, fractional crystallization can be employed, although it can be a more laborious process.
Experimental Protocols
Below are detailed methodologies for the key synthetic routes to this compound.
Route 1: N-methylation of 5-bromo-2-nitroaniline
This protocol is based on standard N-alkylation procedures for anilines.
Materials:
-
5-bromo-2-nitroaniline
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromo-2-nitroaniline (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor the progress by TLC. The reaction is typically complete within 2-8 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Route 2: Bromination of N-methyl-2-nitroaniline
This protocol utilizes N-bromosuccinimide for a more controlled bromination.
Materials:
-
N-methyl-2-nitroaniline
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Aqueous sodium hydroxide solution (2.5 M)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-methyl-2-nitroaniline (1.0 eq) in acetonitrile at 60 °C.
-
Add N-bromosuccinimide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 3 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with dichloromethane.
-
Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate gradient) to yield this compound.
Route 3: From 4-bromo-2-fluoro-1-nitrobenzene
This route involves a nucleophilic aromatic substitution reaction.
Materials:
-
4-bromo-2-fluoro-1-nitrobenzene
-
Methylamine (solution in THF or ethanol)
-
Toluene
-
Aqueous sodium hydrogen carbonate solution
-
Water
Procedure:
-
Dissolve 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq) in a suitable solvent such as THF or ethanol.
-
Add an excess of methylamine solution (e.g., 2.0 M in THF, 3.0 eq).
-
Heat the reaction mixture in a sealed vessel at a temperature between 80-120 °C. The optimal temperature and time should be determined by monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with toluene.
-
Wash the toluene layer with water and an aqueous sodium hydrogen carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain this compound.
Data Presentation
The following tables summarize representative quantitative data for the key synthetic steps. Note that actual yields and purities may vary depending on the specific reaction conditions and scale.
Table 1: N-methylation of Substituted Nitroanilines
| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 2 - 8 | 70 - 90 |
| Methyl Iodide | NaH | THF | 0 to 60 | 1 - 8 | 80 - 95 |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 4 - 12 | 75 - 90 |
Table 2: Bromination of Substituted Anilines
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Br₂ | Acetic Acid | 20 - 40 | 1 - 3 | 85 - 95 |
| NBS | Acetonitrile | Reflux | 2 - 4 | 90 - 97 |
| NBS | Sulfuric Acid | 0 - 25 | 1 - 2 | >90 (for deactivated rings) |
Table 3: Nucleophilic Aromatic Substitution with Methylamine
| Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 4-bromo-2-fluoro-1-nitrobenzene | THF | 80 - 120 | 12 - 24 | 80 - 95 |
| 2,4-dinitrochlorobenzene | Ethanol | Reflux | 1 - 2 | >95 |
Mandatory Visualizations
Experimental Workflow Diagrams
References
Managing byproduct formation in 2-Methyl-5-nitroaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing byproduct formation during the synthesis of 2-Methyl-5-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of 2-Methyl-5-nitroaniline?
A1: The primary byproducts are positional isomers formed during the nitration of o-toluidine. These include 2-Methyl-3-nitroaniline, 2-Methyl-4-nitroaniline, and 2-Methyl-6-nitroaniline.[1][2] Dinitrated compounds and oxidation products can also form if reaction conditions are not strictly controlled.[2]
Q2: What leads to the formation of these isomeric byproducts?
A2: Isomer formation is a consequence of the directing effects of the amino (-NH₂) and methyl (-CH₃) groups on the o-toluidine aromatic ring during electrophilic aromatic substitution (nitration).[2] Both groups are activating and ortho-, para-directors. However, under the strong acidic conditions of the reaction, the amino group is protonated to the anilinium ion (-NH₃⁺), which is a meta-director.[2][3] This interplay of directing effects results in a mixture of isomers.
Q3: How can I control the reaction to minimize byproduct formation?
A3: Strict control of the reaction temperature is critical. Maintaining a low temperature, typically between -10°C and 10°C, helps to manage the reaction rate and reduce the formation of unwanted isomers and decomposition products.[2][4][5] Another effective strategy is to protect the amino group by acetylation before nitration.[2]
Q4: What is the role of a protecting group in this synthesis?
A4: Protecting the amino group as an acetamide (-NHCOCH₃) alters its directing effect. The acetyl group is less activating than a free amino group but remains an ortho-, para-director. This change, along with the steric hindrance from the acetyl group, can modify the isomer distribution, often favoring the desired 5-nitro product after hydrolysis.[2]
Q5: What are the recommended methods for purifying crude 2-Methyl-5-nitroaniline?
A5: The most common purification method is recrystallization from solvents like ethanol or water.[1][3] For separating isomers with similar solubility, fractional crystallization of their sulfate salts can be effective.[2][6] In cases of persistent impurities or for achieving very high purity, column chromatography is a suitable option.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete reaction.[5] - Significant byproduct formation.[5] - Product loss during workup and purification.[5] | - Extend the reaction time after adding the nitrating agent. - Optimize reaction conditions (temperature, acid concentration) to favor the desired product. - Minimize the volume of washing solvent and consider back-extraction of aqueous layers.[5] |
| High Levels of Isomeric Byproducts | - Direct nitration of o-toluidine without a protecting group.[2] - Incorrect reaction temperature affecting regioselectivity.[2] | - Protect the amino group by acetylation to form N-acetyl-o-toluidine before nitration.[2] - Strictly maintain the reaction temperature between 0°C and 10°C.[2] |
| Formation of Dark, Tarry Material | - Oxidation of the aniline by nitric acid.[2] - The reaction temperature is too high.[2] | - Ensure the temperature is kept low (0-10°C) during the addition of the nitrating mixture.[2] - Consider using a protecting group for the amine to reduce its sensitivity to oxidation.[2] |
| Product is Oily and Does Not Solidify | - Presence of impurities such as isomeric byproducts or unreacted starting material, which can lower the melting point.[5] - Insufficient cooling during precipitation.[5] | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 2-Methyl-5-nitroaniline.[5] - If crystallization fails, purify the oil using column chromatography.[5] |
| Difficulty in Separating Isomers | - Similar solubility of the isomers.[2] | - Employ fractional crystallization of the sulfate salts.[2][6] - For small-scale, high-purity requirements, consider preparative column chromatography.[2] |
Experimental Protocols
Protocol 1: Direct Nitration of o-Toluidine
This protocol is a standard laboratory procedure for the nitration of o-toluidine using a mixed acid nitrating agent.[4]
Materials and Reagents:
-
o-Toluidine (2-methylaniline)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3.9 mL of concentrated sulfuric acid.
-
Cool the flask in an ice/salt bath to -10°C.[4]
-
Slowly add 500 mg (4.19 mmol) of o-toluidine to the cold, stirring sulfuric acid, maintaining the temperature below 10°C.[4]
-
In a separate beaker, prepare the nitrating mixture by carefully adding 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid and cool the mixture in an ice bath.[8]
-
Add the nitrating mixture dropwise to the o-toluidine solution over approximately 2 hours, ensuring the reaction temperature is maintained at -10°C.[4][8]
-
After the addition is complete, pour the reaction mixture onto crushed ice.[4]
-
Carefully neutralize the mixture with a sodium hydroxide solution until an orange precipitate forms.[3]
-
Collect the precipitate by filtration and wash thoroughly with cold water.[4]
-
The crude product can be further purified by recrystallization from ethanol or water.[3]
Protocol 2: Acylation of o-Toluidine (Protecting Group Strategy)
This protocol describes the protection of the amino group of o-toluidine by acetylation prior to nitration.[2]
Procedure:
-
In a reaction flask, dissolve o-toluidine in glacial acetic acid.
-
Add acetic anhydride to the solution and heat the mixture under reflux to form N-acetyl-o-toluidine.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the N-acetyl-o-toluidine by filtration, wash with water, and dry.
-
This acetylated compound can then be used as the starting material in the nitration protocol described above.
-
Following nitration, an additional hydrolysis step (e.g., heating with aqueous acid) is required to remove the acetyl group and yield the final product.[2]
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
Synthesis Pathway of 2-Methyl-5-nitroaniline
Caption: Main synthesis pathways for 2-Methyl-5-nitroaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
Optimizing solvent and temperature for reactions with bromo-nitroaromatics
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing chemical reactions involving bromo-nitroaromatic compounds.
Troubleshooting Guides
Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a bromo-nitroaromatic substrate is failing or giving very low yields. What should I investigate first?
Answer: Failure or low yields in these reactions often stem from a few critical factors, especially given the electron-deficient nature of the substrate due to the nitro group.[1] Here is a systematic approach to troubleshooting the issue.
First, assess your reaction setup and reagents. Inactive catalysts or poor-quality reagents are common culprits. Ensure that all reagents are fresh and solvents are anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst.[2][3] The reaction vessel must be purged with an inert gas like nitrogen or argon.[2]
Next, re-evaluate your choice of catalyst, ligand, and base. Standard catalysts like Pd(PPh₃)₄ may not be optimal for electron-deficient aryl bromides.[1] Consider more robust, modern catalyst systems, such as those using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), which can improve reaction outcomes.[3][4] The base is also crucial; its strength, solubility, and compatibility with other reagents can significantly impact the reaction.[1]
If the issue persists, focus on optimizing the solvent and temperature.
Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
Answer: With bromo-nitroaromatics, several side reactions can compete with your desired transformation.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to a nitroaromatic byproduct. It can occur if the catalyst is too active or if there are sources of hydride in the reaction.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl bromide.[5] It is often exacerbated by the presence of oxygen.[5]
-
Protodeboronation: In Suzuki couplings, the boronic acid can be cleaved by acidic protons in the reaction medium before it can participate in the catalytic cycle.[1]
-
Competing SNAr: The electron-withdrawing nitro group makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Amines, hydroxides, or other nucleophiles present can directly displace the bromide, especially at elevated temperatures. To mitigate this, running the reaction at a lower temperature (e.g., 0 °C to room temperature) can be effective, as the SNAr reaction often has a higher activation energy.[2]
To minimize these side products, ensure a strictly inert atmosphere to prevent homocoupling.[2] For Suzuki reactions, using a slight excess of the boronic acid can sometimes compensate for protodeboronation. Careful selection of a milder base and optimizing the temperature are key to preventing hydrodehalogenation and competing SNAr.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect reactions with bromo-nitroaromatics?
A1: The solvent plays a critical role by influencing reagent solubility, reaction rates, and even the reaction pathway. For palladium-catalyzed cross-couplings, a variety of solvents are used, including ethereal solvents (dioxane, THF), aromatic solvents (toluene), and polar aprotic solvents (DMF).[6] In Nucleophilic Aromatic Substitution (SNAr) reactions, the solvent effect is particularly pronounced. Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity. In contrast, polar protic solvents (e.g., methanol, water) can form hydrogen bonds with the nucleophile, stabilizing it and slowing down the desired SN2 or SNAr reaction.[7][8]
Q2: What is the optimal temperature range for these reactions?
A2: The optimal temperature is highly dependent on the specific reaction. Many palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig, are often run at elevated temperatures, typically between 80-110 °C, to ensure a reasonable reaction rate.[1][9] However, some modern, highly active catalyst systems can facilitate these reactions at room temperature.[10] For SNAr reactions, temperatures can range from room temperature to 120 °C.[9] It is always best to start at a lower temperature and gradually increase it in 5-10°C increments while monitoring the reaction's progress by TLC or LC-MS to avoid decomposition and side reactions.[2]
Q3: Why is an inert atmosphere so critical for palladium-catalyzed reactions?
A3: The active catalytic species in these reactions is a Pd(0) complex. Oxygen can oxidize this Pd(0) to Pd(II), which is generally inactive in the catalytic cycle. This deactivates the catalyst, leading to low or no product formation.[3] Oxygen can also promote the unwanted homocoupling of boronic acids in Suzuki reactions.[5] Therefore, thoroughly degassing solvents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction is essential for success.[2]
Data Presentation
Table 1: Solvent and Temperature Guide for Common Reactions
| Reaction Type | Recommended Solvents | Solvents to Potentially Avoid | Typical Temperature (°C) |
| Suzuki-Miyaura Coupling | Dioxane/H₂O, Toluene, THF, DMF[9][11] | Acetonitrile (can poison catalyst)[4] | 80 - 110[9] |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF, DME[6][12] | Protic solvents (can interfere with base) | 80 - 110 |
| Sonogashira Coupling | THF, DMF, Toluene, Amine bases (e.g., Et₃N)[13] | - | Room Temp. to 80[10][13] |
| Nucleophilic Aromatic Sub. (SNAr) | DMF, DMSO, NMP[9] | Protic solvents (e.g., EtOH, MeOH, H₂O)[7] | 50 - 120[9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a typical starting point for the coupling of a bromo-nitroaromatic with an arylboronic acid.[9]
-
Setup: To a flame-dried Schlenk flask, add the bromo-nitroaromatic (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 0.02-0.05 eq).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a standard procedure for the coupling of a bromo-nitroaromatic with a primary or secondary amine.
-
Setup: To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Inerting: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the bromo-nitroaromatic (1.0 eq) and the amine (1.1-1.2 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Common side reactions with 5-Bromo-N-methyl-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-N-methyl-2-nitroaniline. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
A1: The primary side reactions stem from the reactivity of the functional groups present in the molecule. These can include:
-
Debromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom, leading to the formation of N-methyl-2-nitroaniline. This is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Homocoupling: Self-coupling of the starting material or the coupling partner can occur, leading to undesired dimeric byproducts.
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, especially in the presence of certain catalysts and reagents, which can lead to the formation of the corresponding aniline derivative.
-
Catalyst Poisoning: The amino group can sometimes coordinate to the metal center of the catalyst, potentially leading to deactivation.
Q2: My reaction mixture containing this compound is turning dark brown or black. What is the likely cause and how can I prevent it?
A2: Dark coloration or tar formation is often indicative of oxidation of the aniline moiety or decomposition of the nitroaromatic compound, particularly at elevated temperatures. To mitigate this:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Temperature Control: Avoid excessive heating. If the reaction requires high temperatures, ensure it is carefully monitored and controlled.
-
Purified Reagents: Use freshly purified reagents and solvents to avoid contaminants that might promote decomposition.
Q3: I am observing incomplete conversion of this compound in my reaction. What are the potential reasons?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. Ensure you are using a high-quality catalyst and that the reaction conditions are suitable for its activation and turnover.
-
Insufficient Reagent: The stoichiometry of the reagents may not be optimal. A slight excess of the coupling partner or base is often required.
-
Poor Solubility: The starting material or other reagents may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Incorrect Base: The choice and strength of the base are crucial in many cross-coupling reactions. An inappropriate base can lead to a sluggish or stalled reaction.
Q4: Can the N-methyl group participate in side reactions?
A4: While generally less reactive than the other functional groups, the N-methyl group can potentially undergo N-demethylation under certain harsh conditions, although this is not a commonly reported side reaction under standard cross-coupling conditions.
Troubleshooting Guide: Buchwald-Hartwig Amination
This guide provides troubleshooting for a common application of this compound: a Buchwald-Hartwig amination reaction to form a new C-N bond.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 231.05 | 231 mg | 1.0 |
| Amine (R2NH) | - | 1.2 equiv. | 1.2 |
| Pd(OAc)2 | 224.50 | 2 mol% | 0.02 |
| XPhos | 476.65 | 4 mol% | 0.04 |
| NaOtBu | 96.10 | 1.4 equiv. | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the amine, Pd(OAc)2, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Table
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a pre-catalyst or ensure anaerobic conditions for catalyst activation. |
| Incorrect base | Try a different base such as LHMDS or K3PO4. | |
| Low reaction temperature | Increase the temperature, but monitor for decomposition. | |
| Significant Debromination | Reductive side reaction | Use a different ligand or a milder base. |
| Formation of Dark Tarry Material | Oxidation or decomposition | Ensure a strictly inert atmosphere and do not exceed the recommended temperature. |
| Homocoupling of Starting Material | Catalyst system favors homocoupling | Lower the catalyst loading or screen different ligands. |
| Difficult Purification | Co-eluting impurities | Optimize the solvent system for column chromatography; consider recrystallization. |
Visualizations
Experimental Workflow
Caption: A general workflow for a typical cross-coupling reaction.
Troubleshooting Logic
Caption: A troubleshooting decision tree for common reaction issues.
Validation & Comparative
A Comparative Guide to 5-Bromo-N-methyl-2-nitroaniline and its Alternatives in Biopharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Bromo-N-methyl-2-nitroaniline and its structural analogs, which are pivotal building blocks in the synthesis of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Understanding the nuanced differences in their physicochemical properties and reactivity is crucial for optimizing the synthesis of complex bioactive molecules.
Physicochemical Properties: A Comparative Analysis
The selection of a specific aniline derivative for a synthetic pathway can significantly impact reaction efficiency and the properties of the final compound. The following table summarizes key physicochemical properties of this compound and its common alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| This compound | C₇H₇BrN₂O₂ | 231.05 | Not available | A key intermediate for PROTACs.[1] |
| 4-Bromo-N-methyl-2-nitroaniline | C₇H₇BrN₂O₂ | 231.05 | Not available | Isomeric alternative with altered substituent positions.[2][3] |
| 5-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | Not available | Lacks the N-methyl group, potentially affecting solubility and reactivity.[4][5][6] |
| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 110-113 | A commonly used building block in organic synthesis.[7][8][9][10][11] |
| N-methyl-2-nitroaniline | C₇H₈N₂O₂ | 152.15 | 35-38 | The non-brominated parent compound, useful as a baseline for reactivity studies.[12][13][14][15] |
Performance in Synthesis: Reactivity and Considerations
The primary application for these compounds in drug development is as precursors for the synthesis of E3 ligase ligands, a critical component of PROTACs. The reactivity of the aniline nitrogen is paramount for forming amide bonds with linkers that connect to the target protein ligand.
Key Performance Considerations:
-
Nucleophilicity: The electron-withdrawing nitro group deactivates the aniline ring, reducing the nucleophilicity of the amino group. The position of the bromine atom and the presence of the N-methyl group further modulate this effect. Generally, electron-donating groups increase basicity and nucleophilicity, while electron-withdrawing groups decrease it. The N-methyl group is weakly electron-donating, which can slightly enhance the nucleophilicity of the nitrogen compared to its non-methylated counterpart (e.g., 5-Bromo-2-nitroaniline).
-
Steric Hindrance: The ortho-nitro group in all these compounds presents significant steric hindrance around the amino group, which can impede its reaction with bulky carboxylic acids or activated esters. The N-methyl group in this compound adds to this steric bulk.
-
Positional Isomerism: The relative positions of the bromo and nitro groups influence the electronic environment of the amino group. In this compound, the bromine atom is para to the amino group, exerting a moderate electron-withdrawing effect through induction and a weak electron-donating effect through resonance. In 4-Bromo-N-methyl-2-nitroaniline, the bromine is meta to the amino group, where its electron-withdrawing inductive effect is more pronounced. These differences can lead to variations in reaction rates and yields during amide coupling reactions.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of an amide-linked intermediate, a common step in the construction of a PROTAC, using a substituted nitroaniline.
Protocol: Amide Coupling of a Substituted Nitroaniline with a Carboxylic Acid
Materials:
-
Substituted nitroaniline (e.g., this compound) (1.0 eq)
-
Carboxylic acid (with a linker moiety) (1.1 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted nitroaniline and the carboxylic acid in anhydrous DMF.
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Bromo-N-methyl-2-nitroaniline - [sigmaaldrich.com]
- 3. 4-bromo-N-methyl-2-nitroaniline | 53484-26-7 [amp.chemicalbook.com]
- 4. 5-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 5314766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 5-Bromo-2-nitroaniline | CymitQuimica [cymitquimica.com]
- 7. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromo-2-nitroaniline | 875-51-4 [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
- 12. chembk.com [chembk.com]
- 13. N-METHYL-2-NITROANILINE | 612-28-2 [chemicalbook.com]
- 14. N-甲基-2-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Benzenamine, N-methyl-2-nitro- | C7H8N2O2 | CID 69157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity Assessment of 5-Bromo-N-methyl-2-nitroaniline: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 5-Bromo-N-methyl-2-nitroaniline is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the principal analytical methods for purity assessment of this compound, supported by experimental data and detailed methodologies.
The selection of an appropriate analytical technique is contingent upon several factors, including the anticipated impurities, the required sensitivity and accuracy, and the availability of instrumentation. The most commonly employed methods for the analysis of non-volatile and thermally labile compounds such as substituted nitroanilines are High-Performance Liquid Chromatography (HPLC), and for volatile impurities, Gas Chromatography (GC).[1] Furthermore, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful tool for determining purity with high precision, often without the need for a specific reference standard.[2]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most relevant analytical techniques for the purity assessment of this compound. The data presented is a synthesis of information available for the target compound and closely related nitroaniline derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absolute or relative quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.[3] |
| Applicability | Ideal for non-volatile and thermally labile compounds, making it highly suitable for this compound and its non-volatile impurities.[4] | Best suited for the analysis of volatile and thermally stable impurities, such as residual solvents or volatile starting materials.[5] | Provides an absolute measure of purity without the need for a specific reference standard of the analyte.[2] |
| Linearity (r²) | Typically > 0.999 for the main analyte and impurities.[6] | > 0.99 for volatile analytes. | Not applicable in the same way as chromatographic methods. |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/L for related nitroanilines.[6][7] | Low ppm to ppb range with appropriate detectors. | Dependent on the analyte, concentration, and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.03 - 30 µg/kg for related nitroanilines.[7] | Analyte-dependent, can be in the low ppm range. | Dependent on the analyte, concentration, and instrument sensitivity. |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0%.[6] | Deviations of less than 15% from reference values in interlaboratory comparisons for similar compounds. | High accuracy, often considered a primary ratio method.[8] |
| Precision (%RSD) | Typically ≤ 2%.[9] | Similar precision between GC/MS and GC/MS-MS in the 1-45 µg/L range for related anilines. | High precision, with RSD values often below 1%. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC, GC, and qNMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for nitroaniline compounds.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape) is typically effective. For mass spectrometry compatibility, formic acid is preferred over phosphoric acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. Further dilutions can be made to bring the concentration within the linear range of the calibration curve.
Gas Chromatography (GC) Method
This protocol is suitable for the analysis of volatile impurities, such as residual solvents, in the this compound sample.
-
Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is highly recommended for definitive identification of impurities.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the separation of a wide range of volatile organic compounds.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp to 280°C at a rate of 10°C/min, and a final hold for 5 minutes.
-
Detector Temperature: 300°C (for FID).
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a known concentration.
Quantitative NMR (qNMR) Method
qNMR provides a direct measure of the purity of this compound by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity.[8]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., DMSO-d6 or CDCl3).
-
Internal Standard: A certified reference material with a known purity, chemical stability, and at least one signal that is well-resolved from the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 value).
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the selected signals for both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).[3]
-
-
Forced Degradation Studies
To ensure that the chosen analytical method is stability-indicating, forced degradation studies should be performed.[11] These studies involve subjecting the this compound sample to various stress conditions to generate potential degradation products. The analytical method must be able to separate the intact drug from all significant degradation products.
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid sample at a temperature below its melting point.
-
Photolytic Degradation: Exposing the sample to UV and visible light.[12]
Visualizing the Workflow
A logical workflow is crucial for a systematic approach to purity assessment. The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: Workflow for Purity Assessment of this compound.
Conclusion
For the comprehensive purity assessment of this compound, a multi-faceted approach employing several analytical techniques is recommended. HPLC is the primary technique for the separation and quantification of the main component and its non-volatile impurities. [1] GC is a valuable complementary technique for the analysis of volatile impurities and residual solvents. qNMR serves as a powerful, independent method for obtaining an absolute purity value and can be used to qualify primary reference standards. [2][8] The choice and validation of the appropriate analytical methods are paramount to ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. emerypharma.com [emerypharma.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. usp.org [usp.org]
- 9. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. 2-Bromo-5-nitroaniline | SIELC Technologies [sielc.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Analysis of Impurities in 5-Bromo-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of impurities in 5-Bromo-N-methyl-2-nitroaniline. Understanding the impurity profile is critical for quality control and regulatory compliance in pharmaceutical development. This document outlines potential impurities, presents a detailed protocol for quantitative NMR (qNMR) analysis, and provides predicted NMR data for the target compound and its likely contaminants.
Potential Impurities in this compound
The synthesis of this compound typically involves the bromination and N-methylation of 2-nitroaniline. Based on these synthetic routes, the most probable impurities include:
-
Unreacted Starting Materials:
-
2-Nitroaniline
-
5-Bromo-2-nitroaniline
-
N-methyl-2-nitroaniline
-
-
Positional Isomers:
-
3-Bromo-N-methyl-2-nitroaniline
-
4-Bromo-N-methyl-2-nitroaniline
-
-
Over-methylated Byproduct:
-
5-Bromo-N,N-dimethyl-2-nitroaniline
-
The presence and concentration of these impurities can vary depending on the specific synthetic pathway and purification methods employed.
Comparison of Analytical Techniques
While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for impurity profiling, NMR spectroscopy, particularly quantitative NMR (qNMR), offers distinct advantages.[1][2][3] qNMR is a primary analytical method that allows for the determination of compound purity and the quantification of impurities without the need for specific reference standards for each impurity.[1] The signal intensity in NMR is directly proportional to the number of nuclei, enabling accurate quantification.[1]
Quantitative NMR (qNMR) Analysis
Experimental Workflow
The following diagram illustrates the general workflow for the qNMR analysis of impurities in this compound.
Caption: General workflow for quantitative NMR (qNMR) analysis.
Predicted NMR Data for this compound and Potential Impurities
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. These predictions are based on the analysis of structurally similar compounds found in the literature and NMR prediction software. The data is provided for spectra acquired in DMSO-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Compound | Aromatic Protons | N-CH₃ Protons | NH₂ Protons |
| This compound | 8.0 (d), 7.2 (dd), 6.9 (d) | 3.0 (s) | - |
| 2-Nitroaniline | 7.9 (dd), 7.4 (ddd), 6.8 (dd), 6.6 (ddd) | - | 7.2 (s) |
| 5-Bromo-2-nitroaniline | 8.0 (d), 7.1 (dd), 6.8 (d) | - | 7.5 (s) |
| N-methyl-2-nitroaniline | 8.1 (dd), 7.5 (ddd), 6.8 (dd), 6.7 (ddd) | 2.9 (d) | 8.2 (q) |
| 3-Bromo-N-methyl-2-nitroaniline | 7.8 (t), 7.6 (dd), 7.0 (dd) | 3.0 (s) | - |
| 4-Bromo-N-methyl-2-nitroaniline | 8.2 (d), 7.6 (dd), 6.8 (d) | 2.9 (s) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Compound | Aromatic Carbons | N-CH₃ Carbon |
| This compound | 148, 135, 130, 128, 118, 115 | 30 |
| 2-Nitroaniline | 147, 136, 126, 116, 115, 114 | - |
| 5-Bromo-2-nitroaniline | 148, 138, 129, 118, 117, 110 | - |
| N-methyl-2-nitroaniline | 146, 136, 126, 116, 115, 114 | 30 |
| 3-Bromo-N-methyl-2-nitroaniline | 147, 134, 132, 120, 118, 110 | 30 |
| 4-Bromo-N-methyl-2-nitroaniline | 147, 137, 129, 117, 116, 115 | 30 |
Disclaimer: The NMR data presented is predicted and should be used as a guide. Actual chemical shifts may vary based on experimental conditions.
Detailed Experimental Protocol for qNMR Analysis
This protocol outlines the steps for the quantitative analysis of impurities in a sample of this compound using an internal standard.
5.1. Materials and Equipment
-
This compound sample
-
Internal Standard (e.g., Dimethyl sulfone, certified reference material)
-
Deuterated solvent (DMSO-d₆)
-
Analytical balance (accurate to at least 0.01 mg)
-
Vortex mixer
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion)
5.2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., Dimethyl sulfone) into the same vial. The molar ratio of analyte to internal standard should be roughly 1:1.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Carefully transfer the solution to a 5 mm NMR tube.
5.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum to identify the signals of the analyte and the internal standard.
-
For quantitative analysis, use a single-pulse experiment with the following suggested parameters:
-
Pulse Angle: 30-90° (a 90° pulse generally provides better signal-to-noise).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest. A delay of 30-60 seconds is often sufficient for aromatic compounds.
-
Acquisition Time (aq): 2-4 seconds.
-
Number of Scans (ns): 16-64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
5.4. Data Processing and Quantification
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum manually.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved signal of the this compound (e.g., the N-CH₃ singlet) and a signal from the internal standard (e.g., the singlet for Dimethyl sulfone).
-
Integrate the signals corresponding to potential impurities.
-
Calculate the amount (in moles) of the main component and each impurity relative to the known amount of the internal standard using the following formula:
Amount_x = (Integral_x / N_x) * (N_IS / Integral_IS) * Amount_IS
Where:
-
Amount_x = moles of the component (analyte or impurity)
-
Integral_x = integral value of the signal for the component
-
N_x = number of protons giving rise to the signal for the component
-
Amount_IS = moles of the internal standard
-
Integral_IS = integral value of the signal for the internal standard
-
N_IS = number of protons giving rise to the signal for the internal standard
-
-
Calculate the weight percentage (w/w %) of each impurity.
Logical Relationships in qNMR
The following diagram illustrates the key relationships and considerations in a qNMR experiment for impurity analysis.
Caption: Key components and their relationships in a qNMR experiment.
This guide provides a framework for the NMR-based analysis of impurities in this compound. For specific applications, validation of the qNMR method according to regulatory guidelines is recommended.
References
Comparative Reactivity of N-Methylated vs. Non-Methylated Bromo-nitroanilines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of N-methylated and non-methylated bromo-nitroanilines, specifically focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in reactivity between these two classes of compounds is crucial for designing efficient synthetic routes and developing novel pharmaceutical agents. This document presents a logical framework for their reactivity, supported by established principles and adapted experimental protocols for quantitative comparison.
Executive Summary
Theoretical Framework for Reactivity
The SNAr mechanism is a two-step process involving the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), ortho or para to the leaving group (in this case, bromine), is essential for activating the ring towards nucleophilic attack.
The introduction of a methyl group on the amino functionality (N-methylation) influences the reactivity of the bromo-nitroaniline substrate in two primary ways:
-
Electronic Effect: The methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density on the nitrogen atom and, to a lesser extent, the aromatic ring. An increase in electron density on the ring would be expected to slightly deactivate it towards nucleophilic attack.
-
Steric Effect: The methyl group introduces steric bulk around the nitrogen atom. In the context of the SNAr reaction, particularly when the amino group is ortho to the site of nucleophilic attack, this steric hindrance can significantly impede the approach of the incoming nucleophile. This steric clash raises the activation energy of the first, and often rate-determining, step of the reaction.
Kinetic studies on the role of N-methylaniline as a nucleophile in SNAr reactions have shown a dramatic decrease in reaction rates compared to aniline. This is largely attributed to the increased steric hindrance in forming the intermediate complex and in the subsequent proton transfer steps. It is highly probable that this steric effect is the dominant factor when the N-methyl group is part of the electrophilic substrate, leading to a lower reaction rate for the N-methylated bromo-nitroaniline.
Hypothetical Comparative Data
Based on the principles outlined above, we can predict the relative reactivity of 4-bromo-2-nitroaniline and N-methyl-4-bromo-2-nitroaniline in a model SNAr reaction with a nucleophile such as piperidine in a polar aprotic solvent like methanol. The following table presents hypothetical second-order rate constants (k₂) that illustrate the expected trend.
| Compound | Nucleophile | Solvent | Temperature (°C) | Hypothetical k₂ (M⁻¹s⁻¹) | Relative Rate |
| 4-Bromo-2-nitroaniline | Piperidine | Methanol | 25 | 1.5 x 10⁻³ | 1.0 |
| N-Methyl-4-bromo-2-nitroaniline | Piperidine | Methanol | 25 | 3.0 x 10⁻⁵ | 0.02 |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trend in reactivity. Actual experimental values may vary.
Experimental Protocols
To empirically determine and compare the reactivity of N-methylated and non-methylated bromo-nitroanilines, a kinetic study using UV-Vis spectroscopy can be employed. This method allows for the continuous monitoring of the reaction progress by observing the change in absorbance as the product is formed.
Synthesis of 4-Bromo-2-nitroaniline
Materials:
-
2-Nitroaniline
-
Potassium bromide
-
Sulfuric acid (98%)
-
Sodium chlorate solution (30%)
-
Activated carbon
-
Coagulant
Procedure:
-
Prepare a concentrated solution of potassium bromide.
-
In a four-neck flask, add the potassium bromide solution and slowly add concentrated sulfuric acid while stirring.
-
Add 2-nitroaniline to the mixture and heat to 35°C.
-
Slowly add the sodium chlorate solution dropwise, maintaining the temperature.
-
After the addition is complete, heat the mixture to 75°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature, filter the precipitate, and wash with water until the pH is neutral.
-
Dry the solid to obtain 4-bromo-2-nitroaniline.
Synthesis of N-Methyl-4-bromo-2-nitroaniline
A specific, detailed protocol for the synthesis of N-methyl-4-bromo-2-nitroaniline was not found in the immediate search results. A general approach would involve the N-methylation of 4-bromo-2-nitroaniline using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
Kinetic Measurement of SNAr Reaction
Objective: To determine the second-order rate constants for the reaction of 4-bromo-2-nitroaniline and N-methyl-4-bromo-2-nitroaniline with piperidine in methanol at a constant temperature.
Materials:
-
4-Bromo-2-nitroaniline
-
N-Methyl-4-bromo-2-nitroaniline
-
Piperidine
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the bromo-nitroaniline substrate (e.g., 1 x 10⁻³ M in methanol).
-
Prepare several stock solutions of piperidine in methanol at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Kinetic Runs (Pseudo-First-Order Conditions):
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the reactants show minimal absorbance. This wavelength should be determined by running full spectra of the starting materials and a sample of the completed reaction mixture.
-
Equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, pipette a known volume of the piperidine solution.
-
Initiate the reaction by injecting a small, known volume of the bromo-nitroaniline stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) compared to the bromo-nitroaniline to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Repeat the experiment with different concentrations of piperidine.
-
Perform the same series of experiments for the other bromo-nitroaniline substrate.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) for each run can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -k_obs*t + ln(A∞ - A₀), where A∞ is the absorbance at the completion of the reaction, At is the absorbance at time t, and A₀ is the initial absorbance.
-
Plot the obtained k_obs values against the corresponding concentrations of piperidine. The slope of this plot will be the second-order rate constant (k₂) for the reaction.
-
Visualizing Reaction Pathways and Logic
SNAr Mechanism
The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the nucleophilic aromatic substitution reaction.
Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image files for rendering.
Experimental Workflow for Kinetic Analysis
The logical flow of the experimental procedure to determine the reaction kinetics is depicted below.
Conclusion
A Comparative Analysis of the Reactivity of 5-Bromo-N-methyl-2-nitroaniline and 5-bromo-2-nitroaniline
For Immediate Publication
Introduction
In the landscape of pharmaceutical and materials science research, substituted anilines serve as critical building blocks for a diverse array of functional molecules.[1][2] Among these, 5-Bromo-N-methyl-2-nitroaniline and 5-bromo-2-nitroaniline are two closely related compounds whose subtle structural differences give rise to distinct chemical reactivities. This guide provides an objective comparison of their performance in common organic transformations, supported by established chemical principles and experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
The primary structural difference between the two compounds lies in the amine group: 5-bromo-2-nitroaniline possesses a primary amine (-NH₂), while this compound features a secondary amine (-NHCH₃) where one hydrogen is replaced by a methyl group.[3] This N-methylation significantly influences the electronic and steric environment of the molecule, thereby altering its reactivity in several key classes of reactions.
Core Reactivity Comparison
The reactivity of these anilines can be dissected by examining three principal areas: the nucleophilicity of the nitrogen atom, the susceptibility of the aromatic ring to substitution, and the reactivity of the nitro group.
Nucleophilicity and Basicity of the Amine Group
The nitrogen atom's lone pair of electrons makes anilines both basic and nucleophilic. The key differentiator between the two title compounds is the electronic effect of the N-methyl group.
-
Electronic Effects: The methyl group in this compound is electron-donating, which increases the electron density on the nitrogen atom.[4] This enhanced electron density makes the lone pair more available for donation to a proton or an electrophile, rendering This compound a stronger base and a more potent nucleophile than 5-bromo-2-nitroaniline .[4] For instance, the pKa of the conjugate acid of N-methylaniline is approximately 4.85, slightly higher than that of aniline's conjugate acid (around 4.6), indicating greater basicity.[4]
-
Steric Effects: Conversely, the methyl group also introduces steric hindrance around the nitrogen atom.[5] This bulkiness can impede the approach of electrophiles, potentially slowing down reactions at the nitrogen center, especially with larger reagents.[6] In reactions where the transition state is sensitive to steric crowding, 5-bromo-2-nitroaniline may react more readily.
This interplay means that for reactions like acylation or alkylation at the nitrogen, this compound will generally be more reactive due to its higher nucleophilicity, provided the electrophile is not excessively bulky.
Aromatic Ring Reactivity
The aromatic ring in both molecules is influenced by three substituents: the amino (or methylamino) group, the nitro group, and the bromine atom.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the ring is susceptible to nucleophilic aromatic substitution, a reaction driven by the presence of the strongly electron-withdrawing nitro group positioned ortho to it.[7][8][9] This arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[7][9] The amino/methylamino group, being electron-donating, slightly deactivates the ring towards nucleophilic attack. Since the N-methyl group is more electron-donating than the -NH₂ group, This compound is expected to be slightly less reactive in SNAr reactions than 5-bromo-2-nitroaniline.
-
Electrophilic Aromatic Substitution: The amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution.[10] However, the presence of the strong deactivating nitro group makes electrophilic substitution challenging for both molecules. The increased electron-donating nature of the N-methyl group in this compound would make its ring more activated towards electrophiles compared to 5-bromo-2-nitroaniline, though the reaction remains difficult.[4]
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common and crucial transformation in the synthesis of many pharmaceutical compounds.[1][2][11][12] This reaction is typically carried out using methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl).[11]
The electronic environment of the ring can influence the rate of this reduction. The electron-donating amino/methylamino group can slightly hinder the reduction. Given that the N-methyl group is more electron-donating, it is plausible that the reduction of This compound may proceed at a slightly slower rate than that of 5-bromo-2-nitroaniline under identical conditions, although this effect is generally minor compared to the choice of reducing agent and reaction conditions.
Quantitative Data Summary
| Reaction Type | This compound | 5-bromo-2-nitroaniline | Rationale |
| Amine Nucleophilicity (e.g., Acylation) | More Reactive | Less Reactive | The N-methyl group is electron-donating, increasing nitrogen's nucleophilicity.[4] |
| Nucleophilic Aromatic Substitution (at Br) | Less Reactive | More Reactive | The N-methyl group is more deactivating for SNAr due to its stronger electron-donating effect. |
| Nitro Group Reduction | Potentially Slower | Potentially Faster | The more electron-rich ring in the N-methyl derivative may slightly disfavor reduction. |
| Buchwald-Hartwig Amination (at Br) | Potentially Slower | Potentially Faster | Electron-donating groups on the aryl halide can decrease the rate of oxidative addition to the palladium catalyst. |
Experimental Protocols
To empirically determine the reactivity differences, the following experimental protocols can be employed.
Experiment 1: Comparative Acylation of the Amine Group
This experiment aims to quantify the difference in nucleophilicity between the two amines.
Protocol:
-
In separate, identical reaction vessels, dissolve 1.0 mmol of this compound and 1.0 mmol of 5-bromo-2-nitroaniline in 10 mL of dichloromethane.
-
Add 1.1 mmol of triethylamine to each vessel.
-
Cool the solutions to 0 °C in an ice bath.
-
To each vessel, add 1.05 mmol of acetyl chloride dropwise.
-
Stir the reactions at 0 °C and monitor the consumption of the starting material over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The reaction that reaches completion first, or shows a higher conversion rate at a given time point, contains the more reactive nucleophile.
Experiment 2: Comparative Buchwald-Hartwig Amination
This experiment compares the reactivity of the C-Br bond in a palladium-catalyzed cross-coupling reaction.[13][14]
Protocol:
-
In separate, oven-dried Schlenk tubes under an inert argon atmosphere, combine 1.0 mmol of the respective bromo-nitroaniline (either this compound or 5-bromo-2-nitroaniline), 1.2 mmol of morpholine (as the amine coupling partner), and 1.5 mmol of sodium tert-butoxide.
-
To each tube, add the catalyst system: 0.02 mmol of Pd₂(dba)₃ and 0.05 mmol of XPhos ligand.
-
Add 5 mL of anhydrous toluene to each tube.
-
Heat the reactions to 100 °C and monitor their progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.
-
Compare the reaction rates and final yields to determine which aryl bromide is more reactive under these conditions.
Visualizing Reactivity Factors
The electronic effects governing the reactivity of these molecules can be visualized to provide a clearer understanding.
References
- 1. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 2. echemi.com [echemi.com]
- 3. differencebetween.com [differencebetween.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 5-Bromo-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic pathways for the preparation of 5-Bromo-N-methyl-2-nitroaniline, a valuable intermediate in medicinal chemistry and organic synthesis. The routes detailed below are:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) , a highly efficient and industrially favored method commencing from 4-bromo-2-fluoro-1-nitrobenzene.
-
Route 2: N-Methylation via Amine Protection , a robust two-step sequence starting from the readily available 5-bromo-2-nitroaniline.
The performance of each route is evaluated based on key metrics such as reaction yield, purity, reaction time, and scalability, supported by detailed experimental protocols.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two primary synthesis routes to this compound.
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: N-Methylation via Amine Protection |
| Starting Material | 4-bromo-2-fluoro-1-nitrobenzene | 5-bromo-2-nitroaniline |
| Key Reactions | Nucleophilic Aromatic Substitution | N-Formylation, N-Methylation, Hydrolysis |
| Overall Yield | High (~95-99%) | High (Overall yield >80% reported for analogous substrates)[1] |
| Purity | High | High after purification |
| Reaction Time | Hours | 10-12 hours |
| Scalability | Readily scalable | Scalable, with multiple steps |
| Safety Considerations | Use of volatile and flammable methylamine solutions. | Use of flammable solvents and methyl iodide, a toxic and volatile reagent. |
| Environmental Impact | Use of organic solvents. | Use of organic solvents and potential for inorganic salt waste. |
Experimental Protocols: A Detailed Look at the Methodologies
Route 1: Nucleophilic Aromatic Substitution of 4-bromo-2-fluoro-1-nitrobenzene
This route leverages the high reactivity of the fluorine atom in 4-bromo-2-fluoro-1-nitrobenzene towards nucleophilic attack by methylamine, facilitated by the electron-withdrawing nitro group.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran.
-
Addition of Methylamine: To the stirred solution, add an excess of methylamine solution (e.g., 40% in water or 2M in THF) (1.2-2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 45°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Route 2: N-Methylation of 5-bromo-2-nitroaniline via Amine Protection
This two-step approach involves the initial protection of the primary amine of 5-bromo-2-nitroaniline as a formamide, followed by N-methylation and subsequent deprotection. This method prevents the potential for N,N-dimethylation and has been shown to be highly efficient for similar substrates.[1]
Experimental Protocol:
Step 1: N-Formylation of 5-bromo-2-nitroaniline
-
Reaction Setup: In a round-bottom flask, heat a mixture of 5-bromo-2-nitroaniline (1.0 eq) and an excess of formic acid.
-
Reaction: The reaction mixture is heated, and the progress is monitored by TLC.
-
Work-up: After completion, the excess formic acid is removed under reduced pressure to yield N-(5-bromo-2-nitrophenyl)formamide.
Step 2: N-Methylation of N-(5-bromo-2-nitrophenyl)formamide and Hydrolysis
-
Reaction Setup: Dissolve the N-(5-bromo-2-nitrophenyl)formamide (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) in a three-neck flask under an inert atmosphere.
-
Addition of Base and Methyl Iodide: Add a suitable base, such as potassium tert-butoxide (1.0-1.5 eq), to the solution and stir for 20-30 minutes at room temperature. Subsequently, add methyl iodide (1.1-1.5 eq) dropwise.
-
Reaction: The reaction is stirred at room temperature for approximately 8 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is poured into water, and the precipitated N-(5-bromo-2-nitrophenyl)-N-methylformamide is collected by filtration. The formyl group can be removed by hydrolysis with a suitable acid or base to yield the final product, this compound, which is then purified by recrystallization.
Mandatory Visualization
Caption: Route 1: Synthesis via Nucleophilic Aromatic Substitution.
Caption: Route 2: Synthesis via N-Methylation with Amine Protection.
References
Spectroscopic Data Interpretation: A Comparative Guide to 5-Bromo-N-methyl-2-nitroaniline
For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 5-Bromo-N-methyl-2-nitroaniline with related compounds, supported by experimental protocols and data visualization to aid in its unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its structural analogs. These comparisons highlight the influence of the bromo and nitro substituents on the spectral properties.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)
| Compound | Aromatic Protons | N-CH₃ | NH |
| This compound | δ 8.0 (d, J ≈ 2.5 Hz, H-6), 7.6 (dd, J ≈ 9.0, 2.5 Hz, H-4), 6.8 (d, J ≈ 9.0 Hz, H-3) | ~3.0 (s) | N/A (secondary amine) |
| N-methyl-2-nitroaniline | δ 8.15 (dd, J=8.7, 1.5 Hz, 1H), 7.46 (ddd, J=8.6, 7.0, 1.5 Hz, 1H), 6.83 (d, J=8.7 Hz, 1H), 6.64 (td, J=7.0, 1.2 Hz, 1H) | 3.02 (d, J=5.1 Hz, 3H) | 8.03 (br s, 1H) |
| 4-Bromo-N-methylaniline | δ 7.25-7.35 (m, 2H), 6.55-6.65 (m, 2H) | 2.79 (s) | ~3.7 (br s) |
| 2-Nitroaniline | δ 8.12 (dd, J=8.0, 1.0 Hz, 1H), 7.36 (td, J=8.1, 1.0 Hz, 1H), 6.81 (d, J=8.3 Hz, 1H), 6.70 (td, J=8.0, 1.0 Hz, 1H) | N/A | 5.98 (br s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | N-CH₃ |
| This compound | ~145 | ~135 | ~115 | ~138 | ~110 | ~130 | ~30 |
| N-methyl-2-nitroaniline | ~146.5 | ~133.8 | ~115.1 | ~127.2 | ~119.5 | ~136.4 | 30.2 |
| 4-Bromo-N-methylaniline | ~148.3 | ~113.8 | ~132.1 | ~109.1 | ~132.1 | ~113.8 | 30.7 |
| 2-Nitroaniline | ~146.4 | ~135.5 | ~116.7 | ~126.9 | ~118.1 | ~133.7 | N/A |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) Stretch | C=C (Aromatic) Stretch | NO₂ Stretch (asym/sym) | C-N Stretch | C-Br Stretch |
| This compound | ~3400 | ~3100-3000 | ~1600, 1500 | ~1520 / ~1340 | ~1300 | ~680 |
| N-methyl-2-nitroaniline | ~3400 | ~3100-3000 | ~1610, 1510 | ~1525 / ~1350 | ~1280 | N/A |
| 4-Bromo-N-methylaniline | ~3400 | ~3100-3000 | ~1600, 1500 | N/A | ~1320 | ~670 |
| 2-Nitroaniline | ~3480, ~3370 | ~3100-3000 | ~1620, 1580 | ~1505 / ~1350 | ~1250 | N/A |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 230/232 (isotope pattern for Br) | [M-NO₂]⁺, [M-NO₂-CH₃]⁺ |
| N-methyl-2-nitroaniline | 152 | [M-NO₂]⁺, [M-NO₂-CH₃]⁺ |
| 4-Bromo-N-methylaniline | 185/187 (isotope pattern for Br) | [M-CH₃]⁺, [M-Br]⁺ |
| 2-Nitroaniline | 138 | [M-NO₂]⁺, [M-NO₂-HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.
-
¹H NMR Acquisition : Acquire a one-dimensional proton spectrum. Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing : Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : For solid samples, a small amount of the material is placed directly on the ATR crystal. For liquid samples, a single drop is applied to the crystal.
-
Data Acquisition : Acquire the spectrum over the range of 4000-400 cm⁻¹. The number of scans can be varied to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Processing : The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS), depending on the volatility and thermal stability of the compound.
-
Sample Introduction : The sample is introduced into the ion source, where it is vaporized and ionized.
-
Ionization : Electron Ionization (EI) is a common technique for volatile compounds, leading to the formation of a molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to confirm the structure of this compound.
Caption: Workflow for spectroscopic data interpretation.
A Comparative Guide to the Suzuki Coupling Efficiency of Bromo-Nitroanilines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds, bromo-nitroanilines represent a versatile class of building blocks. Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the strategic introduction of aryl and heteroaryl moieties. This guide provides a comparative analysis of the Suzuki coupling efficiency of various bromo-nitroaniline isomers, supported by experimental data, to facilitate the selection of optimal substrates and reaction conditions.
The reactivity of aryl bromides in Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO₂), generally enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. This suggests that bromo-nitroanilines are generally excellent substrates for this transformation. However, the relative positions of the bromo, nitro, and amino groups can introduce steric and electronic effects that modulate the overall reaction efficiency.
Performance Comparison of Bromo-Nitroaniline Isomers
While a direct head-to-head comparative study of all bromo-nitroaniline isomers under identical Suzuki coupling conditions is not extensively documented in a single source, an analysis of the available literature provides valuable insights into their relative reactivity. The following tables summarize representative yields for the Suzuki coupling of different bromo-nitroanilines with various arylboronic acids. It is important to note that reaction conditions may vary between studies, and thus, these tables should be used as a guide to general reactivity trends.
Table 1: Suzuki Coupling of 2,6-Dibromo-4-nitroaniline with Arylboronic Acids [1]
This isomer, with two bromine atoms activated by a para-nitro group, demonstrates high reactivity, leading to double Suzuki coupling.
| Arylboronic Acid | Product | Yield (%) |
| 4-Methylphenylboronic acid | 2,6-Bis(4-methylphenyl)-4-nitroaniline | 95 |
| 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-4-nitroaniline | 88 |
| 4-Fluorophenylboronic acid | 2,6-Bis(4-fluorophenyl)-4-nitroaniline | 96 |
| 2,4-Difluorophenylboronic acid | 2,6-Bis(2,4-difluorophenyl)-4-nitroaniline | 94 |
| 3,4,5-Trifluorophenylboronic acid | 2,6-Bis(3,4,5-trifluorophenyl)-4-nitroaniline | 92 |
Table 2: Suzuki Coupling of other Bromo-nitroaniline Isomers
Data for other isomers is more fragmented in the literature. The following provides an example of a successful Suzuki coupling with an ortho-bromo-nitroaniline derivative. A study on unprotected ortho-bromoanilines demonstrated that a nitro-substituted substrate can undergo efficient coupling.[2]
| Bromo-nitroaniline Derivative | Arylboronic Acid Ester | Product | Yield (%) |
| 2-Bromo-4-nitro-aniline derivative (specific structure not detailed in abstract) | Not specified | Coupled Product | Good to Excellent |
A comparative kinetic study of the Suzuki reaction with 4-bromoaniline and 4-bromonitrobenzene indicated a significantly faster reaction for the nitro-substituted compound, achieving over 80% conversion within 6 hours, while the aniline derivative showed a slower conversion rate.[3] This supports the activating effect of the nitro group.
Experimental Protocols
Below are detailed experimental methodologies for representative Suzuki coupling reactions of bromo-nitroanilines. These can be adapted for other isomers with optimization of reaction conditions.
Protocol 1: Double Suzuki Coupling of 2,6-Dibromo-4-nitroaniline[1]
Materials:
-
2,6-Dibromo-4-nitroaniline (1.0 mmol)
-
Arylboronic acid (2.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (4 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vessel, add 2,6-dibromo-4-nitroaniline (1.0 mmol), the respective arylboronic acid (2.2 mmol), Pd(OAc)₂ (0.005 mmol), and K₂CO₃ (3.0 mmol).
-
Add DMF (4 mL) and water (1 mL) to the vessel.
-
Heat the reaction mixture to 80 °C and stir for the time specified for the particular arylboronic acid (typically 0.5-2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Suzuki Coupling of Unprotected Ortho-Bromoanilines[2]
This protocol was optimized for a specific ortho-bromoaniline but can serve as a starting point for other nitro-substituted ortho-bromoanilines.
Materials:
-
Ortho-bromoaniline derivative (1.0 equiv)
-
Boronic acid pinacol ester (1.5 equiv)
-
CataCXium A Pd G3 precatalyst (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
In a reaction vessel, combine the ortho-bromoaniline derivative, boronic acid pinacol ester, CataCXium A Pd G3, and Cs₂CO₃.
-
Add 2-MeTHF to achieve a concentration of 0.3 M.
-
Heat the reaction mixture to 70-80 °C.
-
Stir the reaction until completion, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow and Catalytic Cycle
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The general workflow for carrying out the reaction is depicted below.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
The underlying mechanism involves a series of steps facilitated by the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Unveiling the Bioactivity of 5-Bromo-N-methyl-2-nitroaniline: A Comparative Analysis with its Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the potential biological activity of 5-Bromo-N-methyl-2-nitroaniline against its structural analogs, drawing upon available experimental data for this class of compounds.
While specific biological data for this compound is not extensively available in the public domain, a comparative analysis of its structural analogs provides valuable insights into its potential cytotoxic and antimicrobial properties. The presence of a bromo- and a nitro- group on the aniline scaffold suggests that this compound is likely to exhibit significant biological activity.
Comparative Cytotoxicity of Substituted Nitroanilines
The cytotoxic potential of substituted anilines is a critical aspect of their biological profile. Generally, the presence of electron-withdrawing groups, such as the nitro group (NO2), tends to increase the cytotoxic effects of anilines.[1] The position of these substituents also plays a crucial role in determining the toxic potency of these compounds.[1] For instance, among nitroaniline isomers, the ortho- and para-isomers show higher cytotoxicity compared to the meta-isomer.[1]
N-substituted 2-nitroaniline derivatives have been a focus in medicinal chemistry, demonstrating a wide range of biological activities.[2] The nitro group, being an electron-withdrawing moiety, is often pivotal in their mechanism of action, especially in bioreductive activation under the hypoxic conditions found in solid tumors.[2]
Below is a summary of the 50% effective concentration (EC50) values for various substituted nitroanilines, indicating their cytotoxic potency. A lower EC50 value signifies higher cytotoxicity.
| Compound | Substituent Position | EC50 (µM) |
| Aniline | - | 1910 |
| 2-Nitroaniline | ortho | 180 |
| 3-Nitroaniline | meta | 250 |
| 4-Nitroaniline | para | 210 |
| 2-Chloroaniline | ortho | 220 |
| 3-Chloroaniline | meta | 140 |
| 4-Chloroaniline | para | 110 |
| 2,4-Dichloroaniline | ortho, para | 72.5 |
Note: This data is derived from a study on the interaction of substituted anilines with submitochondrial particles and provides insight into their relative toxicity.[1]
Furthermore, various N-substituted 2-nitroaniline derivatives have been synthesized and assessed for their cytotoxic effects against cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.[2]
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | 4-Methylphenyl | HCT116 | 5.9 nM |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 µM |
| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold |
| 3a | Pyrimidine derivative | Mer Kinase | 18.5 nM |
| 3b | Pyrimidine derivative | c-Met Kinase | 33.6 nM |
Comparative Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents, with their activity often linked to the reduction of the nitro group to produce toxic intermediates.[3][4] This mechanism can lead to DNA damage and cell death.[3]
The presence of a bromine atom can also enhance antimicrobial activity. For example, the bromine-substituted compound 4c in one study showed a better yield compared to its chlorine derivatives, suggesting a stronger activation by bromine.[3] The presence of nitro groups, particularly at the C2 and C4 positions, in the pyrrole ring has been shown to enhance antibacterial activity.[3]
Here's a look at the antimicrobial potential of related compounds:
| Compound | Organism | Zone of Inhibition (mm) at 1000ppm |
| 5-bromosalicylidene-aniline (BA) | E. coli | 11.32 |
| 5-bromosalicylidene-4-nitroaniline (BN) | E. coli | - |
| BA Complex | E. coli | - |
| BN Complex | E. coli | - |
| Gentamycin (Standard) | E. coli | 21.90 |
| 5-bromosalicylidene-aniline (BA) | S. aureus | 13.33 |
| 5-bromosalicylidene-4-nitroaniline (BN) | S. aureus | - |
| BA Complex | S. aureus | - |
| BN Complex | S. aureus | - |
| Gentamycin (Standard) | S. aureus | 22.9 |
| 5-bromosalicylidene-aniline (BA) | L. monocytogenes | 11.32 |
| 5-bromosalicylidene-4-nitroaniline (BN) | L. monocytogenes | - |
| BA Complex | L. monocytogenes | - |
| BN Complex | L. monocytogenes | 15.66 |
| Gentamycin (Standard) | L. monocytogenes | - |
Note: The study indicated that 5-bromosalicylidene-4-nitroaniline showed higher activity amongst the ligands, potentially due to the nitro group substitution. Cobalt (II) complexes of these Schiff bases exhibited even higher antibacterial activity.[5]
Experimental Protocols
General Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 550-570 nm.[1] The absorbance is directly proportional to the number of viable cells.
Workflow for a Typical Cytotoxicity Assay
Caption: Workflow of a standard MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is widely used to evaluate the antimicrobial activity of chemical compounds.
-
Media Preparation: Prepare a suitable agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) and sterilize it.[6]
-
Inoculation: Inoculate the sterile agar medium with a standardized suspension of the test microorganism.
-
Well Creation: Create wells of a specific diameter in the solidified agar using a sterile borer.
-
Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
General Antimicrobial Screening Workflow
Caption: Workflow for the agar well diffusion antimicrobial assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes [pubs.sciepub.com]
- 6. Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds - Arabian Journal of Chemistry [arabjchem.org]
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the application of Density Functional Theory (DFT) in the structural and spectroscopic analysis of substituted nitroaniline compounds. While direct DFT studies on 5-Bromo-N-methyl-2-nitroaniline are not extensively available in the surveyed literature, this document synthesizes findings from closely related molecules to offer a predictive and comparative framework. By examining DFT analyses of compounds like 5-Methyl-2-nitroaniline, 4,5-dimethyl-2-nitroaniline, and various fluoro- and chloro-substituted nitroanilines, we can infer the expected molecular properties and spectroscopic behavior of the target compound.
Introduction to DFT Studies on Nitroanilines
Nitroaniline derivatives are crucial intermediates in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Their molecular structure, particularly the interaction between the electron-donating amino group and the electron-withdrawing nitro group, gives rise to interesting electronic and optical properties. DFT has become a powerful tool for investigating these properties, providing insights that complement experimental data.
Computational studies on substituted nitroanilines typically focus on:
-
Molecular Geometry: Optimization of bond lengths and angles for comparison with experimental X-ray diffraction data.
-
Vibrational Analysis: Calculation of FT-IR and FT-Raman spectra to assign vibrational modes.
-
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer and reactivity.
-
Spectroscopic Prediction: Simulating UV-Vis and NMR spectra.
The workflow for such a study, combining theoretical calculations with experimental validation, is a standard approach in computational chemistry.
Caption: General workflow for a combined experimental and DFT study of a molecule.
Comparative DFT Methodologies
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. Studies on similar nitroaniline compounds provide a consensus on reliable methods for achieving results that correlate well with experimental data.
| Compound Studied | Functional | Basis Set | Key Findings |
| 5-Methyl-2-nitroaniline [2][3] | B3LYP | 6-311+G(d,p) | Calculated geometric parameters showed broad agreement with experimental X-ray data. The HOMO plot indicated a significant contribution from the aniline N-atom's p-orbital to the π-system. |
| 4,5-dimethyl-2-nitroaniline [4] | B3LYP / HF | 6-31+G(d,p) / 6-311++G(d,p) | The study provided scaled vibrational frequencies and analyzed thermodynamic parameters like entropy and enthalpy. |
| 4-nitroaniline | B3LYP | 6-311++G(d,p) / cc-pVDZ | Optimized geometry showed good agreement with experimental data. Calculated HOMO-LUMO energies revealed that charge transfer occurs within the molecule. |
| 5-nitro-2-fluoroaniline (5N2FA) [5] | B3LYP / HF | Not Specified | The HOMO-LUMO energy gap was calculated to be 3.874 eV (DFT). The study predicted ADME properties to evaluate toxicity and pharmacokinetics. |
| 2-nitro-5-fluoroaniline (2N5FA) [5] | B3LYP / HF | Not Specified | The HOMO-LUMO energy gap was calculated to be 3.979 eV (DFT). The dipole moment was computed to be 3.6551 D (DFT). |
For a hypothetical study on This compound , the B3LYP functional combined with the 6-311++G(d,p) basis set would be a robust starting point, as it has proven effective for accurately modeling the geometry and vibrational spectra of analogous systems.
Structural and Geometric Parameters
DFT geometry optimization allows for the precise calculation of bond lengths and angles in the gaseous phase, which can then be compared to solid-phase experimental data from X-ray crystallography.
In the case of 5-Methyl-2-nitroaniline, DFT calculations accurately predicted the planarity of the molecule and the short C-NH2 bond length (calculated value was only 0.01 Å longer than the experimental value), which indicates the involvement of the aniline nitrogen in the ring's π-system.[2] For this compound, similar planarity is expected, with the bromine atom and methyl group influencing the electron distribution and steric hindrance.
The relationship between calculated and experimental parameters is crucial for validating the computational model.
Caption: Correlation between theoretical DFT calculations and experimental data.
Vibrational and Electronic Analysis
Vibrational Spectroscopy
DFT calculations are instrumental in assigning the vibrational modes observed in FT-IR and FT-Raman spectra. For related nitroanilines, studies have successfully assigned C-H, N-H, and C=C stretching and bending modes.[4] For this compound, characteristic peaks for C-Br stretching, N-O stretching of the nitro group, and C-N stretching of the amino group would be of particular interest.
Electronic Properties (HOMO-LUMO Analysis)
The energies of the HOMO and LUMO are critical parameters in quantum chemistry. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of molecular reactivity and stability.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |
| 5-nitro-2-fluoroaniline [5] | - | - | 3.874 | DFT/B3LYP |
| 2-nitro-5-fluoroaniline [5] | - | - | 3.979 | DFT/B3LYP |
| N-butyl-4-nitroaniline [6] | - | - | 4.83 | Experimental (Optical) |
A smaller HOMO-LUMO gap suggests higher chemical reactivity and is associated with charge transfer possibilities within the molecule. The presence of a bromine atom (an electron-withdrawing but ortho-para directing group) and a methyl group on the nitrogen in this compound would modulate this energy gap compared to its analogs.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of both experimental and computational results.
Computational Protocol (Typical)
-
Software: Gaussian program package (e.g., Gaussian 03W or later).
-
Method: Density Functional Theory (DFT) at the B3LYP level.[2]
-
Basis Set: 6-311++G(d,p) is commonly used for geometry optimization and frequency calculations to account for polarization and diffuse functions.[7]
-
Procedure:
-
The molecular structure is first drawn and optimized using a lower-level basis set.
-
Full geometry optimization is then performed without any symmetry constraints using the selected functional and basis set.
-
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain theoretical IR and Raman spectra.
-
Electronic properties such as HOMO-LUMO energies are calculated from the optimized structure.
-
Spectroscopic Protocol (Typical)
-
FT-IR Spectroscopy: The spectrum is recorded using a spectrophotometer (e.g., Nexus 670) in the 400-4000 cm⁻¹ range. The sample is prepared using the KBr pellet technique.
-
FT-Raman Spectroscopy: The spectrum is recorded using a suitable spectrometer with a laser source.
-
Synthesis: For novel compounds, synthesis would precede analysis. For instance, halogenated anilines can be prepared via the selective catalytic reduction of halogenated nitroaromatic compounds.[1] The synthesis of 5-Methyl-2-nitroaniline involved recrystallization from an ethanol solution.[2]
Conclusion
While a dedicated DFT study on this compound is pending in the scientific literature, a robust comparative analysis can be constructed from studies on analogous molecules. The established methodologies, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, provide a reliable protocol for future computational work. By comparing predicted data on molecular geometry, vibrational frequencies, and electronic properties with experimental results from related compounds, researchers can gain significant insights into the structure-property relationships of this and other substituted nitroanilines, aiding in their application in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Methyl-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-2-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ripublication.com [ripublication.com]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-N-methyl-2-nitroaniline: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 5-Bromo-N-methyl-2-nitroaniline, a halogenated nitroaromatic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 302800-13-1) was not available at the time of this writing. The following guidance is synthesized from safety data sheets for structurally similar compounds, including 5-Bromo-2-nitroaniline, N-methyl-2-nitroaniline, and general principles for the disposal of halogenated organic compounds. It is imperative to consult the substance-specific SDS upon acquisition and to follow all local, state, and federal regulations.
Essential Safety and Hazard Information
Prior to handling this compound, it is crucial to be aware of its potential hazards. Based on data for analogous compounds, this substance should be treated as toxic if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and eye irritation and could lead to organ damage through prolonged or repeated exposure.[1]
| Property | Data | Source |
| Molecular Formula | C7H7BrN2O2 | [2][3] |
| Molecular Weight | 231.05 g/mol | [3] |
| CAS Number | 302800-13-1 | [2][3][4] |
| Appearance | Likely a solid at room temperature | [3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed and protected from light. Consider storing under an inert atmosphere such as argon. | [2][5] |
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment is mandatory to prevent exposure.
Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, impervious clothing may be necessary.[7]
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.[7]
-
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by its classification as a halogenated organic waste.[8][9] Improper disposal can lead to environmental contamination and regulatory penalties.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[10] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including this compound.[9][10]
-
Segregation: Do not mix halogenated organic waste with non-halogenated solvents or other waste streams.[8][9] This is crucial as the disposal methods and costs differ significantly.
2. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and place it in the designated halogenated organic waste container.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
3. Final Disposal:
-
Waste Pickup: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][10]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these outlined procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Buy this compound | 302800-13-1 [smolecule.com]
- 4. 302800-13-1|this compound|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
Essential Safety and Operational Guide for 5-Bromo-N-methyl-2-nitroaniline
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-N-methyl-2-nitroaniline. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given the lack of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar nitroaniline compounds.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are crucial to minimize exposure risks when handling this compound and its analogues.
| PPE Category | Specification | Standards/References |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | EN 166, 29 CFR 1910.133[1] |
| Skin Protection | - Impervious protective clothing to prevent skin contact.- Chemical-resistant gloves (Nitrile gloves are recommended; double-gloving is advised).[2] | General laboratory practice, EN 374[3] |
| Respiratory Protection | - For weighing and diluting: A NIOSH-approved half-face respirator with a combination filter for organic vapors and particulates.- If exposure limits are exceeded or irritation occurs: A NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | NIOSH, EN 149[1] |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is mandatory when working with this compound.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure safety devices such as an eyewash station and safety shower are accessible.[2][4]
-
Keep the chemical away from incompatible materials, including strong oxidizing agents.[1]
-
Store the compound in a cool, dry, and well-ventilated area in a tightly closed container.[1][5]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as specified in the table above. This includes a lab coat, close-toed shoes, safety goggles, and double-layered nitrile gloves.[2]
3. Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust.[5]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke when handling the substance.[5]
4. Post-Handling Procedures:
-
After handling, wash hands thoroughly with soap and water.[1][5]
-
Contaminated work clothes should be laundered separately before reuse.[4][5]
Disposal Plan
Contaminated materials and waste must be managed as hazardous waste.
| Step | Procedure |
| 1. Waste Collection | Collect waste material in a suitable, labeled, and sealed container.[1][5] |
| 2. Contaminated PPE | Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.[1] |
| 3. Spills | In case of a spill, evacuate the area. Wearing appropriate PPE, collect the spilled material using dry clean-up procedures to avoid generating dust. Place the collected material in a sealed container for disposal. Ventilate and wash the area after clean-up is complete.[4][5] |
| 4. Final Disposal | Dispose of the hazardous waste through an authorized waste disposal plant, following all local, regional, and national regulations.[5][6] |
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
